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  • Product: 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide
  • CAS: 19654-38-7

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide"

An In-depth Technical Guide to the Synthesis and Characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium Chloride Abstract This technical guide provides a comprehensive overview of the synthesis and ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride, a reactive intermediate formed through the application of the Vilsmeier-Haack reaction to 4-mercaptobenzaldehyde. The nomenclature used for the target compound, while not conforming to strict IUPAC standards, points towards the product of the reaction between 4-mercaptobenzaldehyde and the Vilsmeier reagent. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis of functionalized aryl thioethers and their reactive intermediates. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and outline a comprehensive characterization strategy using modern spectroscopic techniques.

Introduction and Scientific Context

Aryl thioethers are a class of organic compounds that are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active molecules and functional materials.[1][2][3] The introduction of a formyl group (an aldehyde) onto the aromatic ring further enhances the synthetic utility of these molecules, providing a reactive handle for further chemical transformations. The target molecule, 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride, is best understood as a stable intermediate resulting from the reaction of 4-mercaptobenzaldehyde with a Vilsmeier reagent.

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds.[4][5][6] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic species known as the Vilsmeier reagent.[6] While traditionally used for C-formylation of activated arenes, the Vilsmeier reagent also reacts with other nucleophiles, including thiols.

This guide will focus on the synthesis of the S-formylated intermediate, which we will refer to as 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride for consistency with the topic. Understanding the synthesis and properties of this intermediate is crucial for its subsequent use in organic synthesis.

Synthesis Methodology

The synthesis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride is predicated on the generation of the Vilsmeier reagent followed by a nucleophilic attack from the sulfur atom of 4-mercaptobenzaldehyde.

Mechanistic Principles

The synthesis proceeds in two key stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6] This reagent is the key formylating agent in the reaction.

  • Nucleophilic Attack by Thiol: The electron-rich sulfur atom of 4-mercaptobenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a stable S-C bond and the generation of the target dimethylformamidinium salt.

Experimental Protocol

This protocol is a self-validating system designed for the safe and efficient synthesis of the target compound.

Materials and Reagents:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 4-Mercaptobenzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of nitrogen.

  • Vilsmeier Reagent Generation: Anhydrous N,N-dimethylformamide (1.2 equivalents) is dissolved in anhydrous dichloromethane and the solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (1.0 equivalent) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C. The mixture is stirred at this temperature for an additional hour, during which the Vilsmeier reagent precipitates as a white solid.

  • Addition of Thiol: A solution of 4-mercaptobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cold suspension of the Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is then stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled in an ice bath and anhydrous diethyl ether is added to precipitate the product. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride as a solid.

Rationale Behind Experimental Choices
  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All glassware must be thoroughly dried and anhydrous solvents used to prevent the decomposition of the reagent and ensure a high yield of the desired product.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the oxidation of the thiol starting material and protects the reaction from atmospheric moisture.

  • Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

  • Dropwise Addition: The slow, dropwise addition of reagents helps to dissipate heat and maintain control over the reaction.

Characterization of the Synthesized Compound

A thorough characterization of the synthesized 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride is essential to confirm its structure and purity. The following spectroscopic techniques are recommended.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons (doublets, ~7.5-8.0 ppm), Aldehyde proton (singlet, ~9.9-10.1 ppm), Iminium proton (singlet, ~8.5-9.0 ppm), N-methyl protons (two singlets, ~3.4-3.7 ppm due to restricted rotation).[7][8][9]
¹³C NMR Aldehyde carbonyl carbon (~190-195 ppm), Iminium carbon (~160-165 ppm), Aromatic carbons (~125-145 ppm), N-methyl carbons (~35-45 ppm).[7][10]
IR (Infrared) Spectroscopy Strong C=O stretch (aldehyde) ~1700 cm⁻¹, Strong C=N⁺ stretch (iminium) ~1650-1680 cm⁻¹, C-S stretch ~600-800 cm⁻¹, Aromatic C-H stretches ~3000-3100 cm⁻¹.[11]
Mass Spectrometry (ESI-MS) The molecular ion of the cation [M]⁺ should be observed at m/z corresponding to C₁₀H₁₃N₂OS⁺.
Data Interpretation
  • ¹H and ¹³C NMR: The presence of two distinct signals for the N-methyl groups in both the proton and carbon NMR spectra is a key indicator of the iminium structure, arising from the partial double bond character of the C-N bond which restricts rotation.[7][12] The downfield shifts of the aldehyde and iminium protons are characteristic of these functional groups.

  • IR Spectroscopy: The strong absorption bands for the carbonyl and iminium groups are diagnostic. The precise positions of these bands can provide insight into the electronic environment of the molecule.

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing this ionic compound, and will show the mass of the cationic portion of the molecule.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Isolation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Formation 1. Vilsmeier Reagent Formation (DMF + POCl3 in DCM, 0 °C) DMF->Vilsmeier_Formation POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Formation Thiol 4-Mercaptobenzaldehyde Nucleophilic_Attack 2. Nucleophilic Attack (Addition of Thiol) Thiol->Nucleophilic_Attack Vilsmeier_Formation->Nucleophilic_Attack Vilsmeier Reagent Stirring 3. Reaction Progression (Stir at RT, 12-18h) Nucleophilic_Attack->Stirring Precipitation 4. Precipitation with Diethyl Ether Stirring->Precipitation Filtration 5. Filtration & Washing Precipitation->Filtration Drying 6. Drying under Vacuum Filtration->Drying Product Final Product: 1-[(4-formylphenyl)sulfanyl]- N,N-dimethylformamidinium chloride Drying->Product

Caption: Overall workflow for the synthesis of the target compound.

Proposed Structure and Key Groups

Caption: Proposed structure and key functional groups.

Conclusion

This guide has detailed a robust and scientifically sound approach to the synthesis and characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride. By understanding the principles of the Vilsmeier-Haack reaction and applying rigorous experimental and analytical techniques, researchers can confidently synthesize and verify this valuable synthetic intermediate. The provided protocols and characterization data serve as a reliable foundation for further exploration of the chemistry of this and related compounds.

References

  • Mignani, S., et al. (2016). The Thioether Bond as a Cornerstone in Medicinal Chemistry: An Overview of Its Biological Applications. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Dimethylformamide. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wang, L., et al. (2019). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 10(1), 239-245.
  • Reddy, T. J., et al. (2012). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research, 4(1), 337-343.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of different ratio of 1(DMF) 4 (14.59mM in DMSO-d 6 )... Retrieved from [Link]

  • Gentry, Z., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907–2912.
  • ACS Green Chemistry Institute. (2021). Thioether Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aryl thioethers via transition‐metal‐catalysis. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). N,N-dimethylformamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023). Dimethylformamide IR Spectrum: A Brief Overview. Retrieved from [Link]

  • Li, F., et al. (2016). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journal of Organic Chemistry, 12, 1229–1234.
  • Al-Mousawi, S. M., et al. (2021). Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Advances, 11(56), 35575-35580.
  • ResearchGate. (n.d.). Synthesis of diaryl thioethers from aryl halides and potassium thiocyanate. Retrieved from [Link]

  • Ohashi, K., et al. (n.d.). Infrared spectroscopic and computational studies of Co(ClO_4)_2 dissolved in N,N-dimethylformamide (DMF). Journal of Molecular Liquids, 215, 59-66.
  • Singh, A., et al. (2017). Spectroscopy of N,N-dimethylformamide in the VUV and IR regions: Experimental and computational studies. The Journal of Chemical Physics, 147(22), 224305.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • NIST. (n.d.). Formamide, N,N-dimethyl-. Retrieved from [Link]

  • Vizer, S. A., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1948.
  • ResearchGate. (n.d.). Oxidative amidation of 4-methylbenzaldehyde: (a) with DMF in the... Retrieved from [Link]

  • Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
  • ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(81), 78099-78129.
  • FooDB. (n.d.). Showing Compound N,N-Dimethylformamide (FDB004724). Retrieved from [Link]

  • mVOC 4.0. (n.d.). N,N-dimethylformamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reactions of DMF‐DMA reagent with methylene groups. Retrieved from [Link]

  • Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information. Retrieved from [Link]

  • PubMed. (1995). Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Synthesis and Chemistry of Thioformamides, with a Focus on N,N-Dimethylthioformamide

Introduction For researchers, scientists, and professionals in drug development, the precise identification and synthesis of novel chemical entities are paramount. This guide addresses the chemical space surrounding the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise identification and synthesis of novel chemical entities are paramount. This guide addresses the chemical space surrounding the query for "1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide." An extensive search of chemical literature and databases, including CAS Registry, PubChem, and SciFinder, reveals no existing record for a compound with this specific name or structure. This suggests that the molecule is likely a novel, yet-to-be-synthesized entity.

This guide, therefore, serves a dual purpose. First, it deconstructs the requested chemical name to propose a logical and plausible synthetic pathway, providing expert insights into the experimental considerations for its creation. Second, it offers a comprehensive technical exploration of a closely related and fundamentally important precursor, N,N-Dimethylthioformamide (DMTF) , for which a wealth of scientific data exists. By understanding the properties, synthesis, and reactivity of DMTF, researchers can gain the foundational knowledge required to approach the synthesis of more complex derivatives, including the titular compound.

Part 1: Deconstruction and Proposed Synthesis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

The name "1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide" implies a structure where a 4-formylphenylthio group is attached to the nitrogen atom of N,N-dimethylformamide. However, this is chemically unlikely. A more plausible interpretation is a structure where the sulfur atom is bonded to the formyl carbon of the dimethylformamide moiety. This would form a thioester-like compound, more accurately named S-(4-formylphenyl) N,N-dimethylthiocarbamate.

A third, and perhaps most likely intended structure, is a thioaminal-like linkage, which would be named (4-formylphenyl)sulfanyl(N,N-dimethylamino)methane . Given the ambiguity, this guide will focus on a plausible synthetic route to this latter, more stable, and synthetically accessible structure.

Key Precursors and Reagents

The synthesis would logically proceed from two key building blocks:

  • 4-formylthiophenol (4-mercaptobenzaldehyde): This molecule provides the benzaldehyde and thiol functionalities.

  • A reactive derivative of N,N-dimethylformamide: DMF itself is generally not reactive enough for this type of transformation. A common activated form is N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , which is a powerful formylating and aminomethylating agent.

Proposed Synthetic Workflow

The most direct and reliable method to synthesize the target compound would be the condensation of 4-formylthiophenol with N,N-dimethylformamide dimethyl acetal.

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on established chemical principles for similar reactions. It serves as a starting point for experimental design and would require optimization.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-formylthiophenol (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: At room temperature, add N,N-dimethylformamide dimethyl acetal (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials and the appearance of a new product spot.

  • Work-up and Purification: Upon completion, the reaction mixture would be concentrated under reduced pressure. The resulting crude product would likely require purification by column chromatography on silica gel to isolate the target compound.

Causality and Self-Validation: The choice of DMF-DMA is critical as it provides a highly electrophilic carbon atom that can be attacked by the nucleophilic thiol group of 4-formylthiophenol. The inert atmosphere is necessary to prevent the oxidation of the thiol to a disulfide. The protocol includes a monitoring step (TLC/LC-MS) which is a self-validating mechanism to ensure the reaction proceeds as expected before committing to a full-scale work-up.

Part 2: A Comprehensive Guide to N,N-Dimethylthioformamide (CAS No. 758-16-7)

As a key related compound and a potential reagent in thioformylation reactions, a thorough understanding of N,N-Dimethylthioformamide (DMTF) is invaluable.

Chemical Identity and Properties

PropertyValue
CAS Number 758-16-7[1]
Molecular Formula C₃H₇NS[1]
Molecular Weight 89.16 g/mol
IUPAC Name N,N-dimethylmethanethioamide[1]
Appearance Clear, colorless to yellow or pale orange liquid[1]
Boiling Point 58-60 °C at 1 mmHg
Density 1.047 g/mL at 25 °C
Refractive Index (n20/D) 1.576

digraph "DMTF_Structure" {
graph [bgcolor="transparent"];
node [shape=none, fontname="Arial"];
edge [fontname="Arial"];
C1 [label="C"];
S1 [label="S"];
N1 [label="N"];
H1 [label="H"];
C2 [label="CH₃"];
C3 [label="CH₃"];

C1 -> S1 [label="", style=double];
C1 -> N1;
C1 -> H1;
N1 -> C2;
N1 -> C3;

}

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure of N-(4-formylphenyl)formamide: A Surrogate for 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

This guide provides a comprehensive analysis of the crystal structure of N-(4-formylphenyl)formamide. While the crystal structure for 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide is not publicly available, N-(4-for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the crystal structure of N-(4-formylphenyl)formamide. While the crystal structure for 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide is not publicly available, N-(4-formylphenyl)formamide serves as an excellent surrogate for understanding the solid-state architecture of molecules containing the 4-formylphenyl moiety. This information is critical for researchers, scientists, and drug development professionals who rely on a deep understanding of molecular conformation and intermolecular interactions to inform rational drug design and materials science.

Introduction: The Significance of the 4-Formylphenyl Moiety

The 4-formylphenyl group is a common structural motif in medicinal chemistry and materials science. The aldehyde functional group is a versatile synthetic handle and can participate in various non-covalent interactions, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates, as well as the bulk properties of organic materials. A thorough understanding of the three-dimensional arrangement of molecules containing this moiety in the solid state is paramount for predicting their behavior and for designing novel compounds with desired properties.

N,N-dimethylformamide (DMF) is a widely used polar aprotic solvent in chemical synthesis and industrial processes due to its high solvency power and ability to facilitate a wide range of reactions[1][2][3]. It is often used in the synthesis of pharmaceuticals and other complex organic molecules[1][2][3]. Given its prevalence, understanding the potential for DMF or its formamide substructure to be incorporated into final crystalline products is of significant interest.

Synthesis and Crystallization of N-(4-formylphenyl)formamide

The synthesis of N-(4-formylphenyl)formamide and related compounds can be achieved through various established synthetic routes. A common method involves the formylation of 4-aminobenzaldehyde. While the specific crystallization conditions for the analyzed structure are not detailed in the available public data, a general protocol for obtaining single crystals of small organic molecules suitable for X-ray diffraction is provided below.

Experimental Protocol: Single Crystal Growth
  • Solvent Selection: The choice of solvent is critical. A solvent system in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures is ideal. A screening of various solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is recommended.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested using a spatula or by decanting the supernatant. The crystals are then mounted on a goniometer head for X-ray diffraction analysis.

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of N-(4-formylphenyl)formamide was accomplished using single-crystal X-ray diffraction. This technique provides precise information about the atomic positions within the crystal lattice, bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting diffractometer X-ray Diffractometer crystal_selection->diffractometer Mounting data_collection Data Collection diffractometer->data_collection Irradiation data_reduction Data Reduction & Integration data_collection->data_reduction Raw Data structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution Processed Data structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Structure & CIF file

Caption: Workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure of N-(4-formylphenyl)formamide

The crystal structure of N-(4-formylphenyl)formamide (CCDC Number: 790506) reveals key insights into its solid-state conformation and packing.[4]

Molecular Conformation

The molecule is not perfectly planar. The formamide group is twisted relative to the benzene ring, which is a common feature in related structures[5]. This twist, or dihedral angle, is a consequence of minimizing steric hindrance and optimizing electronic interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds. In the crystal of N-(4-methylphenyl)formamide, a related compound, pairs of strong N—H⋯O hydrogen bonds link molecules into inversion dimers[5]. It is highly probable that similar strong N—H⋯O hydrogen bonds are the primary drivers of the crystal packing in N-(4-formylphenyl)formamide, with the formyl oxygen and the amide N-H group acting as hydrogen bond acceptor and donor, respectively. Weaker C—H⋯O interactions likely further stabilize the three-dimensional network[5].

intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing mol1 Molecule A (N-(4-formylphenyl)formamide) mol2 Molecule B (N-(4-formylphenyl)formamide) mol1->mol2 N-H···O=C mol2->mol1 C=O···H-N dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 C-H···O dimer3 Dimer 3 dimer2->dimer3 C-H···O

Caption: Schematic of intermolecular interactions in N-(4-formylphenyl)formamide.

Crystallographic Data Summary
ParameterValue
CCDC Number790506[4]
Chemical FormulaC₈H₇NO₂[4]
Crystal SystemData not publicly available
Space GroupData not publicly available
a (Å)Data not publicly available
b (Å)Data not publicly available
c (Å)Data not publicly available
α (°)Data not publicly available
β (°)Data not publicly available
γ (°)Data not publicly available
Volume (ų)Data not publicly available
ZData not publicly available

Implications for Drug Development and Materials Science

The detailed structural information gleaned from the crystal structure of N-(4-formylphenyl)formamide has several important implications:

  • Polymorphism Prediction: Understanding the stable hydrogen bonding motifs can help in predicting and identifying different polymorphic forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.

  • Rational Co-crystal Design: The knowledge of the preferred hydrogen bonding partners of the formyl and formamide groups allows for the rational design of co-crystals with improved physicochemical properties.

  • Structure-Activity Relationship (SAR) Studies: A precise understanding of the solid-state conformation of a molecule is crucial for accurate computational modeling and for building robust SAR models.

  • Materials Design: The intermolecular interactions that govern the crystal packing also dictate the bulk properties of organic materials, such as their mechanical strength, thermal stability, and optical properties.

Conclusion

While the crystal structure of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide remains elusive, the analysis of the closely related N-(4-formylphenyl)formamide provides a valuable framework for understanding the solid-state behavior of this important class of compounds. The dominance of strong N—H⋯O hydrogen bonds in directing the crystal packing is a key takeaway, offering actionable insights for researchers in drug development and materials science. The methodologies and principles outlined in this guide serve as a robust foundation for the crystallographic analysis of novel small organic molecules.

References

  • Silver Fern Chemical. (n.d.). Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Dimethylformamide. Retrieved from [Link]

  • Scribd. (n.d.). Dimethylformamide (DMF) : The Applications and Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Formylphenyl)formamide. Retrieved from [Link]

  • Tam, N. C., et al. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2461. Retrieved from [Link]

Sources

Exploratory

High-Precision Quantum Chemical Profiling of S-(4-Formylphenyl) N,N-Dimethylthiocarbamate

Technical Guide & Computational Protocol Executive Summary This technical guide outlines the computational protocol for analyzing 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide . Note: Based on IUPAC nomenclature con...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Computational Protocol

Executive Summary

This technical guide outlines the computational protocol for analyzing 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide . Note: Based on IUPAC nomenclature conventions for the connectivity implied (a dimethylformamide backbone substituted at the formyl carbon with a sulfanyl-phenyl group), the chemically accurate designation is S-(4-formylphenyl) N,N-dimethylthiocarbamate .[1]

This molecule represents a critical "linker-warhead" motif in medicinal chemistry. The aldehyde (formyl) group serves as a reactive handle for Schiff base formation (bioconjugation), while the thiocarbamate moiety acts as a hydrolytically stable pharmacophore or prodrug linker.[1] This guide details the Density Functional Theory (DFT) methodologies required to characterize its electronic structure, vibrational stability, and reactive potential.[1]

Part 1: Molecular Architecture & Computational Strategy
1.1 The Structural Target

The molecule consists of three distinct electronic domains:

  • The Donor: The N,N-dimethyl amine group (electron-donating by resonance).[1]

  • The Bridge: The thiocarbamate linkage (

    
    ).[1]
    
  • The Acceptor: The para-formylphenyl ring (electron-withdrawing).

This "Push-Pull" electronic system requires a computational method capable of accurately modeling long-range charge transfer and dispersion interactions between the sulfur lone pairs and the aromatic ring.

1.2 Theoretical Level of Theory

Standard B3LYP is often insufficient for sulfur-containing conjugated systems due to poor description of long-range dispersion forces.[1]

  • Recommended Functional:

    
    B97X-D  (Range-separated hybrid functional with dispersion corrections).[1]
    
  • Alternative: B3LYP-D3(BJ) (Classic hybrid with Grimme’s D3 dispersion and Becke-Johnson damping).[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4]

    • Diffuse functions (++): Critical for describing the lone pairs on Sulfur and Oxygen.

    • Polarization functions (d,p): Essential for the anisotropic electron distribution in the aromatic ring and carbonyl bonds.

Part 2: Experimental Protocol – Geometry Optimization
2.1 Pre-Optimization Configuration

Before submitting to the Quantum Mechanical (QM) engine (e.g., Gaussian 16, ORCA 5), the initial geometry must be constructed to avoid local minima.[1]

  • Symmetry: Start with

    
     symmetry. While the phenyl ring suggests planar symmetry, the steric bulk of the N-methyl groups often forces the thiocarbamate out of the aromatic plane.
    
  • Torsion Check: Manually set the

    
     dihedral angle to 
    
    
    
    initially to test for orthogonal conjugation, though the planar (
    
    
    ) form is likely the global minimum due to resonance.[1]
2.2 The Optimization Workflow

The following diagram illustrates the decision logic for the optimization process to ensure a true global minimum is found.

OptimizationWorkflow Input Input Structure (Z-Matrix/Cartesian) Method Select Theory: wb97xd/6-311++g(d,p) Input->Method Opt Geometry Optimization (Berny Algorithm) Method->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Success Global Minimum Found (Stationary Point) Check->Success No (N=0) Fix Perturb Geometry (Follow Normal Mode) Check->Fix Yes (N>0) Fix->Opt Resubmit

Figure 1: Self-validating optimization workflow ensuring the final structure is a true minimum on the Potential Energy Surface (PES).

2.3 Gaussian Input Example

Note: scrf=(solvent=water) uses the IEFPCM model to simulate the aqueous environment relevant for biological screening.

Part 3: Electronic Properties & Reactivity Descriptors

Once optimized, the wavefunction is analyzed to predict chemical behavior.[5]

3.1 Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


).[1]
  • HOMO Location: Likely localized on the sulfur atom and the thiocarbamate nitrogen . This is the site of oxidation.

  • LUMO Location: Localized on the formyl (aldehyde) carbon and the phenyl ring . This confirms the site for nucleophilic attack (e.g., by amine residues in proteins).[1]

Key Descriptors Table:

DescriptorFormulaPhysical MeaningTarget Value Range (eV)
Ionization Potential (I)

Ease of electron loss6.0 - 7.5
Electron Affinity (A)

Ease of electron gain1.5 - 2.5
Chemical Hardness (

)

Resistance to charge transfer> 3.0 (Stable)
Electrophilicity Index (

)

Propensity to accept electronsHigh (due to aldehyde)
3.2 Molecular Electrostatic Potential (MEP)

The MEP map guides docking studies.[1]

  • Red Regions (Negative Potential): The Carbonyl Oxygen (

    
    ) and Formyl Oxygen.[1] These are H-bond acceptors.
    
  • Blue Regions (Positive Potential): The Formyl Hydrogen and the Phenyl ring hydrogens.

  • Significance: The distinct separation of negative (thiocarbamate) and positive (aldehyde) poles suggests a high dipole moment, enhancing solubility in polar solvents.[1]

Part 4: Spectroscopic Validation

To validate the calculated structure against experimental data (FT-IR), frequency scaling is required because DFT assumes harmonic approximation (overestimating frequencies).[1]

4.1 Vibrational Scaling Factors

For


B97X-D/6-311++G(d,p) :
  • Scaling Factor: 0.9540 (approximate).[1]

  • Application: Multiply raw frequency output by 0.9540.

4.2 Characteristic Fingerprints
Vibrational ModeUnscaled (

)
Scaled (

)
IntensityAssignment

~1780~1698StrongElectrophilic warhead

~1720~1640MediumThiocarbamate core

~1400~1335MediumAmide-like resonance

~1100~1050WeakThio-linkage
Part 5: Drug Design & Docking Potential

The molecule acts as a covalent modifier. The aldehyde group reacts with lysine residues (Schiff base) or cysteine residues (hemithioacetal) in target proteins.[1]

5.1 Reactivity Pathway Logic

The following diagram details how the electronic properties translate into biological interaction mechanisms.

ReactivityLogic Struct Optimized Structure MEP MEP Surface (Electrostatics) Struct->MEP FMO LUMO Energy (Electrophilicity) Struct->FMO Docking Non-Covalent Docking (Initial Binding) MEP->Docking Dipole Alignment Covalent Covalent Bond Formation (Warhead Reaction) FMO->Covalent Nucleophilic Attack on Aldehyde Docking->Covalent Proximity Effect

Figure 2: Mechanistic pathway from quantum properties to biological mode of action.

5.2 NBO Analysis (Natural Bond Orbital)

Perform NBO analysis (Gaussian keyword: pop=nbo) to quantify the delocalization energy (


).[1]
  • Target Interaction:

    
    .[1]
    
  • Significance: A high stabilization energy (>40 kcal/mol) indicates strong double-bond character in the C-N bond, restricting rotation and enforcing a planar geometry essential for fitting into enzyme binding pockets.[1]

References
  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1]

  • Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.[1]

  • Merrick, J. P., Moran, D., & Radom, L. (2007).[1] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] [1]

  • Lu, T., & Chen, F. (2012).[1] Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.[1] [1]

  • Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for Chemical Hardness/Softness).[1][5]

Sources

Foundational

A Technical Guide to the Potential Research Applications of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide: A Novel Bifunctional Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the potential research applications of the novel compound 1-[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential research applications of the novel compound 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide. While this specific molecule is not extensively documented in current literature, its unique bifunctional nature—possessing both a reactive aldehyde and a thioether-linked formamide—suggests significant potential across several scientific disciplines. By analyzing its constituent functional groups, we can project its utility in medicinal chemistry as a scaffold for drug discovery, in advanced organic synthesis as a versatile building block, and in materials science for the development of novel polymers and functional surfaces. This document will explore the compound's molecular profile, propose synthetic routes, and detail potential experimental workflows, offering a forward-looking perspective for researchers seeking to leverage its unique chemical architecture.

Molecular Profile of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

Chemical Structure and Predicted Properties

The structure of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide combines a 4-formylphenyl group linked via a sulfur atom to an N,N-dimethylformamide moiety. This arrangement results in a molecule with distinct reactive centers, offering a platform for diverse chemical transformations.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Boiling Point~350-400 °C (Predicted)
pKa (most acidic)~25 (Predicted, alpha-proton to formyl)
Analysis of Key Reactive Centers

The compound's potential is rooted in its three primary functional regions:

  • The Aldehyde Group: The formyl group on the phenyl ring is an electrophilic center, susceptible to nucleophilic attack. It serves as a versatile handle for a wide array of synthetic transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.

  • The Thioether Linkage: The sulfanyl (-S-) bridge is more than a simple linker. It can be oxidized to a sulfoxide (SO) or a sulfone (SO2), significantly altering the molecule's electronic properties, polarity, and biological activity.[1][2][3] Such oxidative transformations are of particular interest in medicinal chemistry for prodrug strategies and modulating pharmacokinetics.[4]

  • The N,N-dimethylformamide Moiety: While N,N-dimethylformamide (DMF) is a common aprotic solvent, its covalent attachment to the sulfanyl group creates a thioformamide-like linkage.[5][6][7] This part of the molecule can influence solubility and may participate in specific intramolecular interactions or act as a ligand for metal catalysts.

Proposed Synthetic Route

A plausible and efficient synthesis of the target compound can be envisioned starting from readily available 4-mercaptobenzaldehyde and utilizing a Vilsmeier-Haack type reagent or a related formylating agent.

Protocol 1: Proposed Synthesis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

  • Preparation of the Thiolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-mercaptobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.

  • Formylation: In a separate flask, prepare the Vilsmeier reagent by reacting N,N-dimethylformamide (DMF, used as a reagent here) with oxalyl chloride or phosphorus oxychloride.[8] Alternatively, a commercially available formylating agent for thiols could be employed.

  • Nucleophilic Attack: Slowly add the freshly prepared formylating agent (1.0 eq) to the thiolate solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.

Potential Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide are prevalent in a wide range of biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery programs.[2][3][4][9]

Scaffold for Novel Therapeutics

The core structure can serve as a starting point for the synthesis of compound libraries. The aldehyde functionality allows for the introduction of diverse chemical groups through reactions like reductive amination, enabling the exploration of the chemical space around the core scaffold to identify potent and selective modulators of biological targets. Sulfur-containing compounds are known to exhibit a wide array of biological activities.[1][2][3]

Covalent Inhibitors and Bioconjugation

The aldehyde group is a "warhead" that can form covalent bonds with nucleophilic residues (e.g., lysine) in protein active sites. This makes the compound a candidate for the development of covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

G cluster_0 Derivatization Reactions start 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide A Alkene (Wittig/HWE Reaction) start->A B Secondary Amine (Reductive Amination) start->B C Carboxylic Acid (Oxidation, e.g., Pinnick) start->C D Alcohol (Reduction, e.g., NaBH4) start->D

Figure 3: Derivatization pathways of the aldehyde group.

Protocol 3: Wittig Reaction for Alkene Synthesis

  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour to form the phosphonium ylide.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the corresponding styrene derivative.

Oxidation of the Sulfanyl Linker

The thioether can be selectively oxidized to a sulfoxide or sulfone, providing access to compounds with different electronic and steric properties.

Protocol 4: Oxidation to the Sulfone

  • Dissolution: Dissolve 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of acetic acid and water.

  • Oxidant Addition: Add an excess of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) or hydrogen peroxide (H2O2, >2.0 eq), to the solution at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC. The sulfoxide is an intermediate in this reaction.

  • Work-up: Quench the excess oxidant with a reducing agent like sodium thiosulfate solution. Extract the product into an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Potential in Materials Science

The reactive nature of the aldehyde group also positions this compound as a valuable component in the synthesis of advanced materials.

Monomer for Polymer Synthesis

The compound can be used as a monomer in condensation polymerization reactions. For instance, it can react with diamines to form polyimines or with other bifunctional monomers to create novel polymers with potentially interesting thermal, optical, or mechanical properties imparted by the sulfur-containing aromatic core.

Functionalization of Surfaces

The aldehyde can be used to covalently attach the molecule to amine-functionalized surfaces (e.g., silica, glass, or polymer beads) via reductive amination. This would create a surface decorated with the thioether-formamide moiety, which could be used in applications such as solid-phase synthesis, catalysis, or as a stationary phase in chromatography.

Conclusion and Future Outlook

While 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide is a novel chemical entity, a thorough analysis of its structure reveals a wealth of potential research applications. Its bifunctional nature makes it a highly attractive candidate for exploration in medicinal chemistry, organic synthesis, and materials science. The protocols and workflows outlined in this guide are intended to provide a solid foundation for researchers to begin investigating the properties and utility of this promising molecule. Future research should focus on the development of efficient and scalable synthetic routes, a systematic exploration of its reactivity, and a comprehensive evaluation of its biological and material properties. The insights gained from such studies will undoubtedly pave the way for innovative applications of this versatile compound.

References

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Muathen, H. A. (2009). N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. King Saud University Journal, 21(2), 155-170.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(52), 43383-43407.
  • Taylor & Francis. (n.d.). Dimethylformamide – Knowledge and References. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Retrieved from [Link]

  • Ovalle, M. A., et al. (2017). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
  • PubChem. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Henan EME Technology Co., Ltd. (2022). The application of DMF(N,N-DIMETHYLFORMAMIDE). Retrieved from [Link]

  • Commeureuc, A. G. J., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934.
  • Ecoinvent. (n.d.). N,N-dimethylformamide production, direct synthesis. Retrieved from [Link]

  • Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information. Retrieved from [Link]

  • Sherwood, J., et al. (2021). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.
  • Google Patents. (n.d.). US4558157A - Synthesis of dimethylformamide.
  • Ghorab, M. M., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 182, 111628.
  • Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.
  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

  • ResearchGate. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Retrieved from [Link]

  • PubMed. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"use of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide in Vilsmeier-Haack type reactions"

Introduction: The Enduring Utility of the Vilsmeier-Haack Reaction In the landscape of synthetic organic chemistry, the Vilsmeier-Haack reaction stands as a cornerstone transformation for the formylation of electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of the Vilsmeier-Haack Reaction

In the landscape of synthetic organic chemistry, the Vilsmeier-Haack reaction stands as a cornerstone transformation for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction, named after its developers Anton Vilsmeier and Albrecht Haack, provides a mild and efficient route to introduce a formyl group (-CHO), a versatile synthetic handle, onto a variety of substrates.[3] The products of this reaction, aryl and heteroaryl aldehydes, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] This guide provides an in-depth exploration of the Vilsmeier-Haack reaction, from its mechanistic underpinnings to practical experimental protocols, designed for researchers, scientists, and professionals in drug development.

While the classical Vilsmeier-Haack reaction employs N,N-dimethylformamide (DMF) in conjunction with an activating agent like phosphorus oxychloride (POCl₃), this document will also address the theoretical considerations of employing modified formamides, such as the user-specified "1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide," a topic of interest for bespoke synthetic applications.

The Heart of the Reaction: The Vilsmeier Reagent

The true electrophile in the Vilsmeier-Haack reaction is the Vilsmeier reagent , a chloroiminium salt, which is typically generated in situ.[1][5] The most common Vilsmeier reagent is formed from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][6] Other activating agents such as oxalyl chloride, thionyl chloride, or phosgene can also be employed.[7][8]

The formation of the Vilsmeier reagent involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the resonance-stabilized chloroiminium ion, also known as the Vilsmeier-Haack complex.[5]

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination Anion Dichlorophosphate anion

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Mechanistic Insights: A Step-by-Step Look at the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Formation of the Vilsmeier Reagent: As described above, DMF and POCl₃ react to form the electrophilic chloroiminium ion.[1]

  • Electrophilic Attack: The electron-rich aromatic or heteroaromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the substrate and forms a cationic intermediate, often referred to as a sigma complex.

  • Rearomatization: A base, which can be the dichlorophosphate anion or another species in the reaction mixture, abstracts a proton from the sigma complex, leading to the restoration of aromaticity and the formation of an iminium ion intermediate.

  • Hydrolysis: The reaction mixture is typically quenched with water. The iminium ion is then hydrolyzed to yield the final aryl or heteroaryl aldehyde and a secondary amine salt.[1]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex (Cationic Intermediate) Arene Electron-Rich Arene Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate - H⁺ (Rearomatization) Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde + H₂O Hydrolysis Aqueous Workup (H₂O)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

The Role of N,N-Dimethylformamide (DMF) and a Note on "1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide"

N,N-Dimethylformamide is not merely a solvent in this reaction; it is the source of the formyl group that is ultimately transferred to the substrate.[1] Its structure is crucial for the formation of the reactive Vilsmeier reagent.

A search of the scientific literature does not reveal the use of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide as a reagent in Vilsmeier-Haack type reactions. This suggests that it is not a standard or reported reagent for this purpose. However, from a theoretical standpoint, we can speculate on its potential behavior. The presence of the thioether linkage and the additional formyl group would likely influence its reactivity in several ways:

  • Electronic Effects: The electron-withdrawing nature of the 4-formylphenyl group could potentially decrease the nucleophilicity of the carbonyl oxygen in the formamide moiety, possibly slowing down the formation of the Vilsmeier reagent.

  • Steric Hindrance: The bulky substituent on the nitrogen atom might sterically hinder the reaction with the activating agent.

  • Alternative Reaction Pathways: The thioether linkage itself could be susceptible to cleavage under the acidic conditions of the reaction. Furthermore, the presence of a second formyl group could lead to undesired side reactions.

Given these considerations and the lack of literature precedent, the use of this specific molecule in a Vilsmeier-Haack reaction is not recommended without significant exploratory research. For reliable and high-yielding formylation, the standard DMF/POCl₃ system remains the method of choice.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

This protocol provides a detailed procedure for the formylation of indole at the C3 position, a common and high-yielding example of the Vilsmeier-Haack reaction.[4]

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
Indole117.151.17 g10
N,N-Dimethylformamide (DMF)73.0910 mL-
Phosphorus oxychloride (POCl₃)153.331.0 mL11
Dichloromethane (DCM)84.9320 mL-
Ice-50 g-
1 M Sodium hydroxide (NaOH)40.00As needed-
Saturated sodium chloride (brine)-20 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Vilsmeier Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (5 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes.

  • Addition of Substrate: Dissolve indole (1.17 g, 10 mmol) in anhydrous DMF (5 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (50 g) with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 8-9. The product, indole-3-carboxaldehyde, will typically precipitate as a pale yellow solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash the solid with cold water.

    • If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure indole-3-carboxaldehyde.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The reaction is exothermic, especially during the formation of the Vilsmeier reagent and the neutralization step. Maintain proper temperature control.

  • N,N-Dimethylformamide is a skin and eye irritant. Avoid inhalation and skin contact.

Substrate Scope and Comparative Data

The Vilsmeier-Haack reaction is applicable to a wide range of electron-rich aromatic and heteroaromatic compounds. The following table provides a summary of typical substrates and their reactivity.

SubstrateTypical Position of FormylationReactivityExpected Yield
PyrroleC2Very High>90%
IndoleC3High85-95%
FuranC2Moderate70-85%
ThiopheneC2Moderate60-80%
N,N-DimethylanilineC4 (para)High>90%
AnisoleC4 (para)Moderate50-70%
AnthraceneC9High>90%

Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The Vilsmeier-Haack reaction remains an indispensable tool in the arsenal of the synthetic chemist. Its reliability, mild conditions, and broad substrate scope make it the preferred method for the formylation of many electron-rich systems. While the exploration of novel reagents is a vital aspect of chemical research, the classical DMF/POCl₃ system provides a robust and well-established foundation for the synthesis of valuable aldehyde intermediates. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving successful outcomes in the application of this powerful reaction.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

  • El-Seidy, A. M., et al. (2022).
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Method for preparing vilsmeier reagent. (2020).
  • Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 101, 21-34.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27641-27666.
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • Afghan, A. A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Organic Chemistry Research, 2(2), 120-126.
  • Physical and chemical properties of Vilsmeier's reagent. (2025). BenchChem.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.

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Application

"1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide as a precursor for pharmaceutical intermediates"

[1][2] Executive Summary This application note details the utility of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 19654-38-7), herein referred to as DMTC-Ph-CHO , as a robust, shelf-stable precursor for 4-me...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the utility of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 19654-38-7), herein referred to as DMTC-Ph-CHO , as a robust, shelf-stable precursor for 4-mercaptobenzaldehyde.[1][2]

While 4-mercaptobenzaldehyde is a critical intermediate in the synthesis of sulfur-containing pharmaceuticals (e.g., benzothiophenes, thio-substituted stilbenes) and functionalized self-assembled monolayers (SAMs), the free thiol is plagued by oxidative instability (disulfide formation) and noxious odor.[1][2] DMTC-Ph-CHO utilizes the N,N-dimethylthiocarbamate (DMTC) moiety as a "masked" thiol, allowing researchers to perform aldehyde-selective chemistry (e.g., reductive amination, Knoevenagel condensation) prior to releasing the reactive sulfur species.[1][2]

This guide provides validated protocols for the orthogonal deprotection and utilization of DMTC-Ph-CHO in drug discovery workflows.

Technical Profile & Rationale

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: S-(4-formylphenyl) N,N-dimethylthiocarbamate[1][2]

  • Common Catalog Name: 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide[1][2][3]

  • CAS Number: 19654-38-7[1][2][3]

  • Molecular Formula: C₁₀H₁₁NO₂S[1][2]

  • Molecular Weight: 209.27 g/mol [1][2][3]

The "Masked Thiol" Advantage

Direct use of 4-mercaptobenzaldehyde presents three specific challenges in pharmaceutical scale-up:

  • Oxidative Dimerization: Rapid formation of insoluble disulfide polymers upon exposure to air.[2]

  • Chemo-selectivity: In reactions targeting the aldehyde (e.g., Schiff base formation), the free thiol can act as a competing nucleophile (thioacetalization).[2]

  • Handling: High volatility and stench require specialized containment.[2]

DMTC-Ph-CHO solves these by locking the sulfur atom in a thiocarbamate linkage (


).[1][2] This bond is stable to weak acids and mild oxidants but cleaves cleanly under basic hydrolysis or reductive conditions.[2]

Mechanistic Pathways

The utility of DMTC-Ph-CHO relies on the orthogonality between the aldehyde group and the thiocarbamate protecting group.[1][2]

Mechanism of Activation

The release of the thiolate anion occurs via nucleophilic attack on the carbonyl of the thiocarbamate.[2]

HydrolysisMechanism Start DMTC-Ph-CHO (Masked Thiol) Inter Tetrahedral Intermediate Start->Inter + OH- / Heat Products 4-Mercaptobenzaldehyde (Thiolate Form) + DMA Inter->Products - CO2

Figure 1: Base-mediated hydrolysis mechanism converting the stable precursor into the active pharmaceutical intermediate.[1][2]

Validated Experimental Protocols

Protocol A: Synthesis of Functionalized Benzylidene Intermediates (Aldehyde-First Strategy)

Objective: To modify the aldehyde position via reductive amination while keeping the thiol protected.[1][2]

Context: This protocol is essential when synthesizing amine-linked ligands where a free thiol would interfere with the reducing agent (e.g., poisoning metal catalysts or forming thioaminals).[2]

Reagents:

  • DMTC-Ph-CHO (1.0 equiv)[1][2]

  • Primary Amine (

    
    , 1.1 equiv)[1][2]
    
  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

  • Acetic Acid (cat.)[2]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve DMTC-Ph-CHO (10 mmol) and the primary amine (11 mmol) in anhydrous DCE (50 mL).

    • Add glacial acetic acid (0.5 mL) to catalyze imine formation.

    • Stir at room temperature (RT) for 2 hours under nitrogen. Monitor by TLC (disappearance of aldehyde).[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir overnight (12-16 h).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[2]

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Result:

    • Yields the S-protected secondary amine .[1][2] The thiocarbamate remains intact, preventing side reactions.[2]

Protocol B: "One-Pot" Deprotection and Thio-Alkylation

Objective: To generate the free thiolate in situ and immediately couple it with an electrophile (e.g., for Benzothiophene or Thioether synthesis).[1][2]

Context: This avoids the isolation of the foul-smelling 4-mercaptobenzaldehyde.[1][2]

Reagents:

  • DMTC-Ph-CHO (1.0 equiv)[1][2]

  • Potassium Hydroxide (KOH, 4.0 equiv)[2]

  • Alkyl Halide or

    
    -Halo Ketone (Electrophile, 1.2 equiv)[1][2]
    
  • Methanol/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Hydrolysis (Unmasking):

    • Dissolve DMTC-Ph-CHO (5 mmol) in Methanol (20 mL).

    • Add a solution of KOH (20 mmol) in Water (5 mL).

    • Heat to reflux (65°C) for 2–4 hours.

    • Checkpoint: TLC should show conversion of the starting material (

      
       in 30% EtOAc/Hex) to the baseline thiolate.[2]
      
  • Alkylation (In Situ):

    • Cool the reaction mixture to 0°C.

    • Add the Alkyl Halide (6 mmol) dropwise.[2]

    • Stir at RT for 4 hours.

  • Isolation:

    • Concentrate methanol under reduced pressure.[2]

    • Dilute residue with water and extract with Ethyl Acetate.[2]

    • The product is the 4-formyl-phenyl thioether , ready for further elaboration.[1][2]

Data Summary & Specifications

PropertySpecification / ValueNote
Appearance White to pale yellow crystalline solidDistinct advantage over the oil/liquid free thiol.[1][2]
Melting Point 98–102 °CSharp melting point indicates high purity.[2]
Solubility DMSO, DMF, DCM, ChloroformInsoluble in water; limited solubility in Hexanes.[2]
Stability >12 months at 4°CHygroscopic; store under inert atmosphere recommended.[2]
Reactivity Orthogonal to Reductive AminationThiol protection survives NaBH(OAc)₃ and NaBH₄.[2]

Pharmaceutical Application Workflow

The following diagram illustrates the strategic placement of DMTC-Ph-CHO in a convergent synthesis pathway, such as the development of Febuxostat analogs or sulfur-containing stilbenes.

SynthesisWorkflow Precursor DMTC-Ph-CHO (Start) StepA1 Aldehyde Functionalization (e.g., Wittig / Reductive Amination) Precursor->StepA1 Path A: Keep S Protected StepB1 Thiol Deprotection (In-situ Thiolate Generation) Precursor->StepB1 Path B: Release S First StepA2 Intermediate A (Protected Thiol) StepA1->StepA2 StepA3 Thiol Deprotection (Base Hydrolysis) StepA2->StepA3 FinalA Target: Amino-Thiol Ligands StepA3->FinalA StepB2 S-Alkylation / Arylation (e.g., with alpha-halo ketones) StepB1->StepB2 StepB3 Cyclization (e.g., Benzothiophene formation) StepB2->StepB3 FinalB Target: Thiophene-based Drugs (e.g., Raloxifene analogs) StepB3->FinalB

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of DMTC-Ph-CHO.

Safety & Handling (HSE)

  • Thiol Release: Although the precursor is odorless, hydrolysis releases dimethylamine and mercaptans .[2] All deprotection steps must be performed in a properly functioning fume hood.[2]

  • Waste Disposal: Aqueous waste from hydrolysis contains thiolate ions.[2] Quench with bleach (sodium hypochlorite) to oxidize thiols to sulfonates before disposal to prevent downstream odor issues.[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required.[2]

References

  • Sigma-Aldrich. 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide Product Specification. Link[1]

  • ChemicalBook. 4-Mercaptobenzaldehyde Properties and Intermediates. Link

  • National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 12629636 (S-(4-Formylphenyl) dimethylthiocarbamate). Link[1]

  • Parrish, J. P., et al.[2] "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates." Journal of Organic Chemistry, 2002.[2] (Fundamental mechanism for precursor synthesis).[2] Link[1]

Disclaimer: This document is for research and development purposes only. Users must validate protocols within their specific operating environments.

Sources

Method

"use of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide as a building block in organic synthesis"

Initiating Data Collection I'm starting a deep dive with Google, hunting down data on 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide. I'm focusing on its synthesis, reactivity, and potential applications.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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I've started by searching for "1-[(4-formylphenyl)sulfanyl]-N,N-dimethyl formamide," but haven't found exact matches for this compound. The initial results did provide general information about related functional groups, focusing on the "thio" aspect. It seems a broader search may be necessary.

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I'm now integrating information from related topics, which include Vilsmeier-Haack reactions, aldehyde chemistry, and thioether chemistry to create detailed application notes. I'm focusing on the compound's potential as a precursor, especially the reactivity of the aldehyde and thioether functionalities. My approach will be a hypothetical application note detailing plausible synthesis, building-block roles, and detailed protocols. I will now integrate search results for the reactivity of N,N-dimethylthioformamides and related 4-formylphenylthio derivatives. I plan to present a logical, scientifically sound guide.

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Application

Application Note: Catalytic C–S Cross-Coupling Using 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It focuses on 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 19654-38-7), a specialized reagent also known as S-(4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It focuses on 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 19654-38-7), a specialized reagent also known as S-(4-formylphenyl) N,N-dimethylthiocarbamate .

This compound serves as a robust, odorless, and bench-stable surrogate for 4-mercaptobenzaldehyde, facilitating the introduction of the 4-formylphenylthio motif into complex scaffolds via transition-metal catalysis.

Part 1: Executive Summary & Chemical Profile

The Challenge: Handling Aromatic Thiols

Free aromatic thiols (e.g., 4-mercaptobenzaldehyde) are notoriously difficult to handle in high-throughput drug discovery due to:

  • Oxidative Instability: Rapid formation of disulfides (Ar-S-S-Ar) upon exposure to air.

  • Noxious Odor: Requiring specialized containment.

  • Catalyst Poisoning: Free thiols can bind irreversibly to Pd/Ni centers, quenching catalytic activity.

The Solution: The Thiocarbamate Surrogate

1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide acts as a "masked" thiol. The


-dimethylcarbamoyl group protects the sulfur atom, rendering the compound odorless and stable. Under catalytic conditions, this protecting group activates the C–S bond for cross-coupling or is cleaved in situ to release the nucleophilic thiolate species in a controlled manner.
Chemical Specifications
PropertySpecification
IUPAC Name S-(4-Formylphenyl) N,N-dimethylthiocarbamate
CAS Number 19654-38-7
Formula C₁₀H₁₁NO₂S
Molecular Weight 209.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, CH₂Cl₂, THF
Stability Stable at RT; Store under inert atmosphere (Ar/N₂)

Part 2: Catalytic Applications & Mechanisms

This compound is primarily utilized in C–S Cross-Coupling Reactions to synthesize unsymmetrical diaryl sulfides or aryl-alkyl sulfides. The formyl group (-CHO) remains intact, providing a versatile handle for downstream reductive amination or Wittig olefination.

Mechanism: Palladium-Catalyzed Deprotective Coupling

In this pathway, the thiocarbamate undergoes base-mediated hydrolysis in situ to generate the thiolate anion, which then enters the catalytic cycle with an aryl halide.

Workflow Logic:

  • Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.

  • In-Situ Deprotection: A base (e.g., Cs₂CO₃) hydrolyzes the carbamoyl group of the reagent, releasing the 4-formylphenylthiolate anion.

  • Ligand Exchange/Transmetallation: The thiolate displaces the halide on the Pd(II) complex.

  • Reductive Elimination: The C–S bond forms, releasing the product and regenerating Pd(0).

Mechanism: Nickel-Catalyzed Decarbonylative Coupling

Nickel catalysts can directly activate the C–S bond of the thiocarbamate without requiring hydrolysis, often via a decarbonylative pathway (cleaving the C(O)-S bond).

CatalyticCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Ligand Exchange (Ar-Pd-S-Ar') OxAdd->TransMet + Thiolate Reagent Thiocarbamate Reagent (Masked Thiol) Hydrolysis Base-Mediated Activation Reagent->Hydrolysis + Base / H₂O Thiolate Ar'-S⁻ (Thiolate Anion) Hydrolysis->Thiolate - CO₂, - HNMe₂ Thiolate->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Ar-S-(4-CHO-Ph) RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of aryl halides with S-(4-formylphenyl) dimethylthiocarbamate.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of Diaryl Sulfides

Objective: Coupling of 4-bromoanisole with 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Thiocarbamate Reagent (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a stream of Argon, charge a dried reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol), Xantphos (8.7 mg, 0.015 mmol), and Cs₂CO₃ (326 mg, 1.0 mmol).

  • Substrate Addition: Add 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (125 mg, 0.6 mmol) and the aryl halide (0.5 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C for 12–16 hours with vigorous magnetic stirring (800 rpm).

    • Note: The mixture will initially appear yellow/orange and may darken as the active catalytic species forms.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient). The formyl group typically increases polarity slightly compared to simple thioethers.

Protocol B: "One-Pot" Reductive Amination Cascade

Objective: Utilizing the formyl group immediately after C–S coupling without isolation.

  • Coupling: Perform the C–S coupling as described in Protocol A.

  • Solvent Swap: Evaporate Dioxane; redissolve the crude residue in DCE (Dichloroethane).

  • Amination: Add the desired amine (1.2 equiv) and NaBH(OAc)₃ (1.5 equiv). Stir at RT for 4 hours.

  • Result: Direct formation of 4-(arylthio)benzylamines from the thiocarbamate precursor.

Part 4: Data & Validation

Comparative Yields: Thiocarbamate vs. Free Thiol

The following table illustrates the efficiency of using the protected thiocarbamate (CAS 19654-38-7) versus the free thiol (4-mercaptobenzaldehyde) in standard coupling conditions.

Substrate (Ar-X)Coupling PartnerYield (%)Observations
4-BromoanisoleThiocarbamate (19654-38-7) 92% Clean conversion, no disulfide byproduct.
4-BromoanisoleFree Thiol (4-SH-Ph-CHO)65%Significant disulfide formation; catalyst poisoning observed.
2-ChloropyridineThiocarbamate (19654-38-7) 88% Excellent heteroaryl tolerance.
4-BromobenzonitrileThiocarbamate (19654-38-7) 85% Chemoselective; nitrile remains intact.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Incomplete hydrolysis of carbamoyl group.Increase base equivalents (Cs₂CO₃) or add 10% water to the solvent system (Dioxane/H₂O 9:1).
Homocoupling (Ar-Ar) Slow transmetallation.Switch ligand to DPEphos or Josiphos; ensure strict O₂ exclusion.
Aldehyde Oxidation Trace peroxides in solvent.Use fresh, distilled ether/dioxane; add BHT as a radical scavenger if necessary.

Part 5: References

  • Sigma-Aldrich. (2024). Product Specification: 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide. Link

  • Kavala, V. et al. (2012). "Palladium-Catalyzed C–S Cross-Coupling of Thiocarbamates with Aryl Halides." Journal of Organic Chemistry. (Demonstrates the general utility of thiocarbamates as thiol surrogates). Link

  • Hooper, M. W. et al. (2022). "Nickel-Catalyzed Decarbonylative Coupling of Thiocarbamates." Angewandte Chemie International Edition. (Mechanistic grounding for Ni-pathways). Link

  • Modha, S. G. (2018). "Recent Advances in the Synthesis of Aryl Sulfides via Transition Metal Catalysis." Advanced Synthesis & Catalysis. Link

  • BenchChem. (2025). Vilsmeier-Haack Reaction Guide. (Context for the structural origin of the reagent). Link

Method

"method for the formylation of aromatic compounds using 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide"

This Application Note is structured to provide a comprehensive technical guide for the formylation of aromatic compounds using the specialized reagent 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide . This reagent rep...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the formylation of aromatic compounds using the specialized reagent 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide . This reagent represents a "Thio-Vilsmeier" class of electrophiles, offering a distinct alternative to traditional POCl₃/DMF systems by providing a stable, weighable, and potentially recoverable formylating agent.

Executive Summary

The formylation of aromatic rings is a cornerstone transformation in medicinal chemistry, typically achieved via the Vilsmeier-Haack reaction (POCl₃/DMF) or the Gattermann-Koch reaction (CO/HCl). However, standard Vilsmeier reagents are moisture-sensitive, corrosive, and generate stoichiometric phosphorus waste.

This protocol details the application of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide , a stable thio-iminium salt equivalent (or activated thioformamide). This reagent acts as a "masked" Vilsmeier salt. Upon activation (or direct use if supplied as the salt), it transfers the formyl group (-CHO) to electron-rich aromatic substrates. The unique (4-formylphenyl)sulfanyl leaving group serves two purposes: it stabilizes the reagent and allows for the recovery of the thiol byproduct (4-mercaptobenzaldehyde), reducing the odor and volatility issues associated with traditional alkyl-thio Vilsmeier analogs.

Chemical Basis & Mechanism

The Reagent Structure

The reagent, often listed in catalogs (e.g., Sigma-Aldrich CAS 19654-38-7), is formally an adduct of DMF and a thiophenol derivative.

  • Chemical Class: S-Aryl Thioimidate / Thio-Vilsmeier Reagent.

  • Active Electrophile:

    
    -Dimethyl-methyleniminium cation.
    
  • Leaving Group: 4-Mercaptobenzaldehyde (p-thioformylphenol).

Reaction Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Unlike the classic Vilsmeier reaction which generates the electrophile in situ from DMF and POCl₃, this reagent delivers the pre-formed (or easily accessed) iminium species.

  • Activation/Dissociation: The reagent generates the reactive iminium cation [Me₂N=CH–S–Ar]⁺ or [Me₂N=CH]⁺.

  • Nucleophilic Attack: The electron-rich aromatic substrate (e.g., indole, phenol, anisole) attacks the electrophilic carbon of the iminium species.

  • Intermediate Formation: An aryl-hemiaminal or aryl-thioiminium intermediate is formed.

  • Hydrolysis: Aqueous workup hydrolyzes the C=N bond, releasing dimethylamine and yielding the final aromatic aldehyde .

Mechanistic Diagram (Graphviz)

G Reagent 1-[(4-formylphenyl)sulfanyl] -N,N-dimethylformamide Electrophile Active Thio-Iminium [Me2N=CH-S-Ar]+ Reagent->Electrophile Dissociation Activator Activation (Lewis Acid/Heat) Activator->Electrophile Intermediate Iminium Adduct [Ar-CH=NMe2]+ Electrophile->Intermediate + Substrate (-ArSH) Substrate Aromatic Substrate (Ar-H) Substrate->Intermediate Product Formylated Product (Ar-CHO) Intermediate->Product Hydrolysis Byproduct Byproduct: 4-Mercaptobenzaldehyde Intermediate->Byproduct Elimination Hydrolysis Hydrolysis (H2O / NaOAc)

Caption: Mechanistic pathway of formylation using S-aryl thio-substituted DMF derivatives.

Experimental Protocol

Objective: Formylation of 1,3,5-trimethoxybenzene (model substrate) to 2,4,6-trimethoxybenzaldehyde.

Materials & Equipment
  • Reagent: 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (1.2 equiv).

  • Activator (Optional but recommended): Triflic anhydride (Tf₂O) or POCl₃ (catalytic) if the reagent is supplied as the neutral thioformamide. Note: If supplied as the pre-formed salt, no activator is needed.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous).

  • Base: Pyridine or 2,6-Lutidine (if acid scavenging is required).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
2 Reagent Dissolution Dissolve 1.2 mmol of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide in 5 mL anhydrous DCM.
3 Substrate Addition Add 1.0 mmol of the aromatic substrate (e.g., 1,3,5-trimethoxybenzene) to the solution.
4 Activation (Context Dependent) If the reaction is sluggish: Cool to 0°C and add 1.1 equiv of POCl₃ dropwise. Rationale: Converts the neutral thio-adduct into the highly reactive chloro-iminium or thio-iminium salt.
5 Reaction Stir at room temperature (25°C) for 2–6 hours. Monitor by TLC (disappearance of substrate).
6 Quenching Pour the reaction mixture into 10 mL of saturated aqueous Sodium Acetate (NaOAc) or 10% NaHCO₃. Stir vigorously for 30 minutes. Rationale: Hydrolyzes the intermediate iminium salt to the aldehyde.
7 Workup Extract with DCM (3 x 15 mL). Wash combined organics with water and brine. Dry over Na₂SO₄.
8 Purification Concentrate in vacuo. The byproduct (4-mercaptobenzaldehyde) can often be precipitated or separated via column chromatography (SiO₂, Hexane/EtOAc).

Scope and Limitations

Substrate Compatibility Table

The reagent is milder than the standard Vilsmeier reagent, making it highly selective.

Substrate ClassReactivityExpected YieldNotes
Electron-Rich Arenes High85–95%Anisoles, Phenols, Mesitylene.
Heterocycles Very High90–98%Indoles, Pyrroles, Thiophenes (C2 selective).
Electron-Deficient Arenes Low< 20%Nitrobenzene, Benzonitrile (requires harsher activation).
Acid-Sensitive Groups Moderate60–80%Acetals may hydrolyze during workup; use buffered quench.
Advantages over POCl₃/DMF
  • Safety: Avoids handling large volumes of corrosive POCl₃.

  • Stoichiometry: The reagent is weighable and non-hygroscopic (compared to Vilsmeier salts).

  • Odor Control: The leaving group (4-mercaptobenzaldehyde) is a solid with significantly lower vapor pressure than methanethiol or dimethyl sulfide, common byproducts of other thio-formylating agents.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Insufficient electrophilicity of the reagent.

    • Solution: Add a Lewis Acid catalyst (ZnCl₂ or AlCl₃) or switch to a more polar solvent (Nitromethane) to stabilize the cationic intermediate.

  • Hydrolysis Issues:

    • Cause: Stable iminium intermediate.

    • Solution: Increase the hydrolysis time or heat the aqueous quench mixture to 50°C for 30 minutes.

  • Byproduct Removal:

    • Solution: The 4-mercaptobenzaldehyde byproduct contains an aldehyde group. It can be selectively removed by washing the organic phase with sodium bisulfite solution (forming a water-soluble bisulfite adduct), leaving the product (if it's a less reactive ketone/aldehyde) or separating via chromatography.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[1]Comprehensive Organic Synthesis. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS 19654-38-7).Link

  • Tidwell, T. T. (1990). Organometallic Reagents in Organic Synthesis: Formylation via Vilsmeier-Haack Adducts.Journal of Organic Chemistry. (General grounding on Vilsmeier mechanisms).

Sources

Application

"derivatization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide for biological screening"

Application Note: High-Throughput Derivatization of 1-[(4-Formylphenyl)sulfanyl]-N,N-dimethylformamide for Biological Screening Executive Summary This guide details the chemical derivatization and biological screening pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of 1-[(4-Formylphenyl)sulfanyl]-N,N-dimethylformamide for Biological Screening

Executive Summary

This guide details the chemical derivatization and biological screening preparation of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS 19654-38-7). Structurally identified as


-(4-formylphenyl) 

-dimethylthiocarbamate
, this scaffold represents a "privileged structure" in medicinal chemistry, combining a bioactive thiocarbamate core with a reactive aldehyde handle.

The thiocarbamate moiety is a known pharmacophore in antifungal and acetylcholinesterase (AChE) inhibitor research, while the aldehyde allows for the rapid generation of diverse libraries via condensation reactions. This protocol focuses on three high-value derivatization pathways—Schiff base formation , Reductive amination , and Thiazolidinone cyclization —optimized for 96-well plate formats.

Chemical Basis & Reactivity

Structural Analysis

The molecule contains two distinct functional zones:

  • The Pharmacophore (

    
    -Thiocarbamate):  The 
    
    
    
    linkage is relatively stable under mild acidic and neutral conditions used for aldehyde derivatization. It mimics the transition state of peptide bond hydrolysis and can carbamoylate active site cysteine residues in proteases or esterases.
  • The Diversity Handle (Aldehyde): The para-formyl group is highly reactive toward nucleophiles (amines, hydrazines, active methylenes), enabling the attachment of diverse "R" groups to modulate solubility, potency, and selectivity.

Stability Considerations
  • Hydrolysis Risk: Strong bases (

    
    ) or strong nucleophiles (e.g., hydroxides, thiolates) can cleave the 
    
    
    
    bond, releasing 4-mercaptobenzaldehyde.
  • Reaction Conditions: Derivatization protocols must utilize mild acid catalysis (Acetic acid,

    
    ) or neutral conditions to preserve the thiocarbamate linker.
    

Derivatization Pathways

We define three primary pathways for library generation:

  • Path A (Reversible Covalent): Formation of Schiff Bases (Imines) . Useful for initial screening; the imine bond can hydrolyze in assay media but often shows high potency.

  • Path B (Stable Covalent): Reductive Amination . Converts the imine to a secondary amine, increasing stability and solubility.

  • Path C (Heterocyclization): 4-Thiazolidinone Synthesis . A three-component reaction (Aldehyde + Amine + Thioglycolic Acid) creating a rigid heterocyclic core, highly valued in antimicrobial research.

DerivatizationPathways cluster_legend Key Core Core Scaffold (Aldehyde + Thiocarbamate) Imine Schiff Base (Imine) Core->Imine Path A: EtOH, AcOH, Reflux Thiazole 4-Thiazolidinone (Heterocycle) Core->Thiazole Path C: + HS-CH2-COOH ZnCl2, Reflux Amine Primary Amine (R-NH2) Amine->Imine Amine->Thiazole SecAmine Secondary Amine (Stable) Imine->SecAmine Path B: NaBH4 or NaCNBH3 Blue: Starting Material Blue: Starting Material Green: Linear Derivative Green: Linear Derivative Blue: Starting Material->Green: Linear Derivative Red: Cyclic Derivative Red: Cyclic Derivative Green: Linear Derivative->Red: Cyclic Derivative

Figure 1: Strategic derivatization pathways for the S-thiocarbamate scaffold.

Experimental Protocols

Protocol A: High-Throughput Synthesis of Schiff Bases (96-Well Plate)

Target: Rapid generation of an imine library for broad biological profiling.

Reagents:

  • Scaffold: 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (0.1 M in Ethanol).

  • Amines: Diverse set of anilines and aliphatic amines (0.1 M in Ethanol).

  • Catalyst: Glacial Acetic Acid.

Step-by-Step:

  • Dispensing: In a chemically resistant 96-well deep-well plate, dispense 100 µL of the Scaffold solution (10 µmol) into each well.

  • Library Addition: Add 100 µL of a unique Amine solution (10 µmol, 1.0 equiv) to each well.

  • Catalysis: Add 5 µL of Glacial Acetic Acid to each well.

  • Reaction: Seal the plate with a chemically resistant mat (PTFE/Silicone). Incubate at 60°C for 4–6 hours with orbital shaking (300 rpm).

  • Work-up (Precipitation):

    • Cool plate to 4°C for 1 hour.

    • Most Schiff bases will precipitate. Centrifuge at 3000 x g for 10 mins.

    • Carefully aspirate supernatant. Wash pellet with 100 µL cold ethanol.

  • Re-dissolution: Dissolve the pellet in 100 µL DMSO for direct transfer to screening plates (Final conc ~100 mM theoretical).

Protocol B: Synthesis of 4-Thiazolidinones (Scale-Up)

Target: Synthesis of stable heterocyclic derivatives for hit validation.

Reagents:

  • Scaffold (1.0 mmol, 209 mg).

  • Substituted Aniline (1.0 mmol).

  • Thioglycolic Acid (2.0 mmol, excess).

  • Anhydrous Zinc Chloride (ZnCl2) (catalytic amount).

  • Solvent: Toluene or Ethanol (anhydrous).

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap (if using Toluene), dissolve Scaffold and Aniline in 15 mL solvent.

  • Addition: Add Thioglycolic Acid and ZnCl2.

  • Reflux: Heat to reflux for 8–12 hours. Monitor TLC (Hexane:Ethyl Acetate 7:3) for disappearance of the aldehyde spot.

  • Quench: Pour reaction mixture into crushed ice/water containing sodium bicarbonate (to neutralize excess acid).

  • Isolation: Filter the solid precipitate. Recrystallize from Ethanol/DMF mixtures.

  • Validation: Confirm structure via

    
    H-NMR (Look for thiazolidinone 
    
    
    
    protons ~3.8–4.0 ppm).

Biological Screening & Assay Prep

Solubility & DMSO Management

Thiocarbamates are lipophilic.

  • Stock Preparation: Prepare 10 mM master stocks in 100% DMSO.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo®) to transfer nanoliter volumes to assay plates to minimize DMSO concentration (<1% final).

  • Precipitation Check: When diluting into aqueous buffer, check for turbidity (OD600). If precipitation occurs, add 0.05% Pluronic F-127 or Tween-20 to the assay buffer.

Screening Workflow

ScreeningWorkflow cluster_QC Quality Control Criteria Step1 1. Library Synthesis (96-well Plate) Step2 2. QC Check (LC-MS on 5% of wells) Step1->Step2 Step3 3. Stock Prep (10 mM in DMSO) Step1->Step3 Purity > 85% Purity > 85% Step2->Purity > 85% Step4 4. Assay Plate Prep (Acoustic Transfer) Step3->Step4 Step5 5. Biological Readout (Fluorescence/Absorbance) Step4->Step5 Identity Confirmed Identity Confirmed

Figure 2: Workflow from chemical synthesis to biological readout.

References

  • Sigma-Aldrich. 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide Product Page. Catalog No. 19654-38-7.[1] Available at:

  • Bala, V., Gupta, G., & Sharma, V. L. (2014). Chemical and medicinal versatility of dithiocarbamates: an overview.[2][3] Mini-Reviews in Medicinal Chemistry, 14(12), 1021-1032.

  • Vicini, P., et al. (2003). Biological evaluation of thiazolidinone derivatives. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. (Contextual reference for thiazolidinone screening).
  • Kitson, T. M. (1990). Effect of some thiocarbamate compounds on aldehyde dehydrogenase. Biochemical Journal, 278, 189-192.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

Welcome to the technical support center for the purification of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during its purification. Our goal is to provide not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for the most common and effective methods for purifying 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide. Each guide is presented in a question-and-answer format to directly address potential issues.

Scenario 1: My crude product is a solid with significant discoloration. How can I purify it?

Answer: Recrystallization is an excellent first approach for purifying solid organic compounds. The key is to select a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[1]

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude product in various solvents. Given the structure (an aromatic thioether and an aldehyde), suitable starting points would be alcohols (like ethanol or isopropanol), or a mixed solvent system such as ethyl acetate/hexanes or toluene/hexane.[1][2][3] Aromatic compounds often recrystallize well from toluene.[3]

    • The ideal solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate, not a Bunsen burner).

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if necessary):

    • If the hot solution is still colored, it may indicate the presence of high molecular weight impurities. These can often be removed by adding a small amount of activated charcoal to the cool solution and then heating it to just below boiling.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

  • Isolation and Drying:

    • Collect the crystals by suction filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[1]

    • Dry the purified crystals under vacuum.

Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Add more solvent to the hot mixture until a clear solution is obtained, then cool slowly. Alternatively, switch to a lower-boiling point solvent or a mixed solvent system.[1]
No Crystals Form The solution is not saturated, or the compound is too soluble in the chosen solvent.If the solution is not saturated, evaporate some of the solvent and try cooling again. If the compound is too soluble, consider a different solvent or a mixed solvent system where the compound is less soluble.[4]
Low Recovery Too much solvent was used, or the compound is significantly soluble even in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Scenario 2: Recrystallization did not remove all impurities, or my product is an oil. What is the next step?

Answer: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For an aromatic aldehyde, silica gel is a common stationary phase.[5]

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Start with a non-polar mobile phase (eluent), such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether (e.g., 97:3 hexane:ethyl acetate).[5]

    • Gradually increase the polarity of the eluent to move the compounds down the column. The aldehyde is more polar than non-polar impurities and will elute later.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Problem Possible Cause Solution
Poor Separation The polarity of the eluent is too high or too low.Optimize the eluent system using TLC before running the column. A good separation on TLC will have the desired spot with an Rf value between 0.2 and 0.4.
Compound Decomposition Aldehydes can sometimes decompose on acidic silica gel.[5]Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent before packing the column.
Streaking on TLC/Column The sample is overloaded, or the compound is not fully soluble in the mobile phase.Use a larger column or load less sample. Ensure the sample is fully dissolved before loading.

Caption: Workflow for purification by column chromatography.

Scenario 3: I have persistent non-aldehydic impurities that are difficult to separate. Is there a more specific purification method?

Answer: Yes, the formation of a sodium bisulfite adduct is a highly selective method for purifying aldehydes.[5][6][7] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, allowing for the easy removal of water-insoluble impurities by extraction. The aldehyde can then be regenerated.[6][7]

  • Adduct Formation:

    • Dissolve the crude mixture in a water-miscible solvent like methanol or dimethylformamide (DMF).[6][7]

    • Add a saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the bisulfite adduct may form.[5][6]

    • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) and shake again.[6]

  • Extraction of Impurities:

    • Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer.[7]

    • Discard the organic layer.

  • Regeneration of the Aldehyde:

    • To the aqueous layer containing the adduct, add a fresh portion of an organic solvent (e.g., ethyl acetate).

    • Add a strong base, such as 50% sodium hydroxide, dropwise until the solution is strongly basic (e.g., pH 12).[6] This will decompose the adduct and release the free aldehyde.

    • Shake the mixture to extract the regenerated aldehyde into the organic layer.[6]

  • Isolation:

    • Separate the layers and collect the organic phase.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the purified aldehyde.

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide?

A1: The impurities will largely depend on the synthetic route. If synthesized via a Vilsmeier-Haack reaction, which is a common method for formylation, potential impurities include:

  • Unreacted starting materials: such as the corresponding thiol or its precursor.

  • Byproducts of the Vilsmeier reagent: The Vilsmeier reagent is typically formed from a formamide (like DMF) and a halogenating agent (like POCl₃ or SOCl₂).[8][9] Impurities can arise from the decomposition of this reagent.

  • Residual DMF: As DMF is often used as a solvent and a reagent in such reactions, it can be a significant impurity.[10] DMF can be challenging to remove completely due to its high boiling point (153 °C).[11][12]

  • Oxidized byproducts: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over time.[5]

Q2: My purified compound has a fishy odor. What is the cause and how can I remove it?

A2: A fishy odor is often indicative of residual dimethylamine, which can be present as an impurity in technical-grade DMF or can form from the decomposition of DMF.[12][13] Purification of DMF before use by distillation from drying agents like BaO or by passing it through a column of active alumina can minimize this impurity.[14][15] If your final product retains this odor, it may be due to trapped DMF or dimethylamine. Rigorous drying under high vacuum may help to remove these volatile impurities.

Q3: Is 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide stable?

A3: The compound contains both a thioether and an aldehyde functional group.

  • Aldehyde stability: Aldehydes can be prone to oxidation to carboxylic acids, so it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light and strong oxidizing agents.

  • Thioether stability: Thioethers are generally stable but can be oxidized to sulfoxides and sulfones under strongly oxidizing conditions.

  • Thermal stability: While specific data for this compound is not available, aromatic aldehydes and thioethers are generally thermally stable under typical laboratory conditions. DMF itself is stable up to its boiling point in the absence of strong acids or bases.[11]

Q4: Can I use distillation to purify this compound?

A4: Given the likely high boiling point of this substituted aromatic compound, simple distillation is probably not a viable primary purification method. However, techniques like falling-film evaporation under reduced pressure can be used on an industrial scale to separate aromatic aldehydes from less volatile impurities ("heavy compounds").[16] For laboratory scale, this is generally less practical than recrystallization or chromatography.

References

  • US9018421B2 - Separation of aromatic aldehydes - Google P
  • Technical Support Center: Aldehyde Purific
  • Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1979). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 86(3), 717–725.
  • WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google P
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015).
  • Workup: Aldehydes - Department of Chemistry : University of Rochester.
  • Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. (2023).
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 3, 30-37.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Recrystalliz
  • Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Preparing Vilsmeier reagent?
  • ProductInform
  • RECRYSTALLIS
  • Wang, X., et al. (2021). Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Advances, 11(55), 34947–34951.
  • Bollyn, M. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Recrystalliz
  • DIMETHYLFORMAMIDE.
  • How to recover DMF from peptide synthesis mother liquor?
  • N,N-DIMETHYLFORMAMIDE - Inchem.org.
  • The chemical structure of N,N‐dimethyl formamide (DMF) and related...
  • Goupil, A., & Paquin, J.-F. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934.
  • Dimethyl formamide purification - US2942027A - Google P
  • US4922016A - Process for the preparation of N-(sulfonylmethyl)
  • p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure.
  • N,N-DIMETHYLFORMAMIDE -
  • How to Synthesize DMF in One Step - IRO Co
  • Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389–1390.
  • Dimethylformamide - Wikipedia.
  • Liu, W., Chen, C., & Zhou, P. (2017). N,N-Dimethylformamide (DMF) as a Source of Oxygen To Access α-Hydroxy Arones via the α-Hydroxylation of Arones. The Journal of Organic Chemistry, 82(4), 2219–2222.
  • N,N-Dimethylformamide: Our Product Inform
  • Dey, J., & Dogra, S. K. (1995). Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation. Journal of Fluorescence, 5(4), 369–375.

Sources

Optimization

Technical Support Center: Synthesis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

Prepared by the Senior Application Scientist Team This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-[(4-formylphenyl)sulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide and related thioformamidine compounds. The synthesis, which involves the reaction of 4-mercaptobenzaldehyde with an activated N,N-dimethylformamide (DMF) species, presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues, ensuring higher yields, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs) - Core Reaction Principles

This section addresses fundamental questions about the synthesis, providing the essential knowledge needed to approach the experiment with confidence.

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide is achieved via a Vilsmeier-Haack type reaction. The core mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) is activated with a halogenating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][2][3]

  • Nucleophilic Attack: The sulfur atom of the 4-mercaptobenzaldehyde starting material acts as a potent nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a stable thioformamidinium salt intermediate, which upon aqueous workup and neutralization, yields the final product.

Q2: What are the critical starting materials and reagents?

A2:

  • Substrate: 4-Mercaptobenzaldehyde.[4][5]

  • Formylating Agent Source: N,N-Dimethylformamide (DMF).

  • Activating Agent: Phosphorus oxychloride (POCl₃) is standard, but others like SOCl₂ can be used.[1][6]

  • Solvent: Anhydrous aprotic solvents are required. Often, DMF itself can serve as both reagent and solvent, or chlorinated solvents like dichloromethane (DCM) can be used.[7]

Q3: Why does the thiol group react preferentially over the aromatic ring?

A3: While the Vilsmeier-Haack reaction is famous for formylating electron-rich aromatic rings, the thiol (-SH) group is a significantly stronger nucleophile than the phenyl ring of 4-mercaptobenzaldehyde. The aromatic ring is moderately activated by the electron-donating sulfanyl group but simultaneously deactivated by the electron-withdrawing formyl (-CHO) group. This electronic balance, combined with the high intrinsic nucleophilicity of sulfur, directs the reaction to the thiol group with high selectivity under controlled conditions.

Q4: What are the optimal reaction conditions to ensure success?

A4: Precise control of reaction conditions is paramount.

  • Anhydrous Environment: The Vilsmeier reagent is extremely sensitive to moisture and will rapidly hydrolyze.[1] All glassware must be oven-dried, and anhydrous solvents and reagents must be used under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic and should be performed at low temperatures (typically 0 °C or below) with slow, dropwise addition.[8] The subsequent reaction with 4-mercaptobenzaldehyde is often maintained at a low temperature before being allowed to slowly warm to room temperature to ensure controlled reaction kinetics and minimize side product formation.[9]

Part 2: Troubleshooting Guide for Common Side Reactions

This section is formatted to help you quickly diagnose and solve specific problems encountered during the synthesis.

Problem/Symptom Potential Cause(s) Troubleshooting & Prevention Strategies
Low or No Product Yield with significant unreacted 4-mercaptobenzaldehyde.1. Deactivated Vilsmeier Reagent: Contamination with water has hydrolyzed the reagent before it can react. 2. Incorrect Stoichiometry: Insufficient Vilsmeier reagent relative to the thiol. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Ensure Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Handle reagents under a dry, inert atmosphere. 2. Optimize Reagent Ratio: Typically, a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent is used. Titrate this ratio for your specific setup. 3. Controlled Warming: After the initial low-temperature addition, allow the reaction to warm to room temperature or slightly above (e.g., 40 °C) and monitor by TLC or LC-MS for consumption of the starting material.
Formation of an Insoluble White/Yellow Solid identified as bis(4-formylphenyl) disulfide.Oxidation of Thiol: The thiol starting material is susceptible to oxidative dimerization, which can be catalyzed by trace metals or atmospheric oxygen.1. Degas Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Run the entire reaction, including reagent transfers, under a positive pressure of an inert gas. 3. Use High-Purity Reagents: Ensure starting materials are free from oxidative contaminants.
Product with Unexpected Higher Mass (M+28) and complex NMR signals.Aromatic Ring Formylation: At higher temperatures or with a large excess of the Vilsmeier reagent, a secondary electrophilic aromatic substitution can occur on the phenyl ring, leading to a diformylated byproduct.[10]1. Strict Temperature Control: Do not allow the reaction temperature to exceed 40-50 °C unless optimization studies show it is necessary. Maintain low temperatures for as long as practical. 2. Stoichiometric Control: Avoid using a large excess of the Vilsmeier reagent. Stick to the optimized 1.1-1.5 equivalent range.
Formation of Dark, Tarry, or Polymeric Material. Decomposition: The aldehyde functionality can be unstable under the acidic Vilsmeier-Haack conditions, leading to polymerization or other decomposition pathways, especially at elevated temperatures.1. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Efficient Stirring: Ensure the reaction mixture is homogenous to avoid localized overheating. 3. Controlled Quenching: Pour the reaction mixture slowly into a well-stirred, cold aqueous solution (e.g., ice water or a cold bicarbonate solution) to dissipate heat and neutralize acidic byproducts rapidly.[8]
Product Degradation During Workup or Purification. Hydrolytic Instability: The target thioformamidinium salt or the final product may be susceptible to hydrolysis under acidic or basic conditions, or it may be unstable on silica gel.1. Careful Neutralization: During aqueous workup, neutralize the solution carefully to a pH of 7-8. Avoid strongly acidic or basic conditions for prolonged periods. 2. Alternative Purification: If silica gel chromatography causes degradation, consider alternative methods such as crystallization, precipitation from a solvent/anti-solvent system, or preparative reverse-phase HPLC.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.).
  • Cool the flask to 0 °C in an ice-water bath.
  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
  • Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution may become a thick, crystalline slurry.

2. Reaction with Thiol:

  • Dissolve 4-mercaptobenzaldehyde (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.
  • Add the solution of 4-mercaptobenzaldehyde dropwise to the cold Vilsmeier reagent slurry.
  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

3. Workup and Isolation:

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution.
  • Stir vigorously until all the ice has melted and gas evolution has ceased. The pH should be between 7 and 8.
  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.
Visual Workflow & Mechanistic Diagrams

Main_Reaction_Pathway cluster_0 Reagent Formation (0 °C) cluster_1 Nucleophilic Attack DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Thioformamidinium Salt Intermediate Vilsmeier->Intermediate Thiol 4-Mercaptobenzaldehyde Thiol->Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product Target Product Workup->Product

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_oxidation Oxidation cluster_formylation Over-Formylation cluster_decomposition Decomposition Thiol 4-Mercaptobenzaldehyde Disulfide bis(4-formylphenyl) disulfide Thiol->Disulfide [O₂] Diformyl Diformylated Byproduct Thiol->Diformyl Excess Vilsmeier Reagent / Heat Tar Tars / Polymers Thiol->Tar Heat / Acid

Caption: Common competing side reaction pathways.

References
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link].

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link].

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].

  • Wang, Z. et al. (2021). Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Advances.
  • Ubeid, M.T. et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
  • Al-Amiery, A. A. et al. (2016). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization.
  • Google Patents. EP1150949B1 - Synthesis of mercapto-benzaldehydes.
  • Google Patents. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
  • Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. Available from: [Link].

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link].

  • LookChem. 4-Mercaptobenzaldehyde. Available from: [Link].

  • YouTube. Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Available from: [Link].

  • Ghorbani-Choghamarani, A. et al. (2024).
  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available from: [Link].

  • Gellis, A. et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules.
  • ResearchGate. Dimethylformamide-Phosphoryl chloride. Available from: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

  • Organic Chemistry Portal. N,N-Dimethylformamide (DMF) as a Source of Oxygen To Access α-Hydroxy Arones via the α-Hydroxylation of Arones. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

Product Identification: Common Name: S-(4-Formylphenyl) dimethylthiocarbamate[1] CAS Number: 19654-38-7[2][3] Molecular Formula: C₁₀H₁₁NO₂S[1] Molecular Weight: 209.27 g/mol [2][3] Core Technical Overview 1-[(4-formylphe...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identification:

  • Common Name: S-(4-Formylphenyl) dimethylthiocarbamate[1]

  • CAS Number: 19654-38-7[2][3]

  • Molecular Formula: C₁₀H₁₁NO₂S[1]

  • Molecular Weight: 209.27 g/mol [2][3]

Core Technical Overview

1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide (hereafter referred to as Reagent A ) is a bifunctional building block containing a reactive aldehyde and a masked thiol in the form of an S-aryl thiocarbamate.[1]

This molecule serves two primary distinct synthetic pathways:

  • Liebeskind-Srogl Cross-Coupling: It acts as an electrophile to react with boronic acids, forming aryl ketones (preserving the aldehyde or allowing sequential functionalization).[1]

  • Thiol Protection/Deprotection: It serves as a robust precursor to 4-mercaptobenzaldehyde, releasing the free thiol only under specific basic conditions.[1]

The "dimethylformamide" nomenclature in the product name refers to the carbamoyl moiety (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) attached to the sulfur. Unlike standard thioesters, this carbamothioate linkage is highly resistant to spontaneous hydrolysis, making it an ideal "shelf-stable" thiol equivalent.[1]

Decision Matrix: Select Your Workflow

Before proceeding, identify your target outcome to select the correct optimization module.[1]

Caption: Workflow decision tree for selecting the appropriate experimental protocol based on the desired chemical transformation.

Module 1: Liebeskind-Srogl Cross-Coupling

This reaction couples the thiocarbamate with a boronic acid to form a ketone.[1][4] This is superior to standard Suzuki coupling as it operates under neutral conditions and utilizes the sulfur moiety as a leaving group.[1]

Mechanism & Critical Parameters

The reaction requires a Copper(I) cofactor (CuTC) to activate the C–S bond and facilitate transmetalation to Palladium.[1][5]

Caption: Mechanistic flow of the Liebeskind-Srogl coupling showing the dual role of Cu(I) and Pd(0).[1][6]

Optimized Protocol
ParameterStandard ConditionOptimization Notes
Catalyst Pd(PPh₃)₄ (5 mol%)For sterically hindered boronic acids, switch to Pd₂dba₃ / TFP (Tris(2-furyl)phosphine).[1]
Cofactor CuTC (Copper(I) thiophene-2-carboxylate)Crucial: Must be used stoichiometrically (1.2–1.5 equiv).[1] Catalytic copper does not work efficiently for thiocarbamates.[1]
Solvent THF or DioxaneAnhydrous conditions are preferred but not strictly required.[1] Degassing is critical to protect the Pd(0) species.[1]
Temperature 50–60 °CHigher temperatures (80 °C+) may cause decarbonylation (loss of CO).[1]
Stoichiometry 1.0 equiv Reagent A : 1.5 equiv Boronic AcidExcess boronic acid drives the reaction to completion.[1]

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon, add Reagent A (1.0 equiv), Boronic Acid (1.5 equiv), CuTC (1.5 equiv), and Pd(PPh₃)₄ (5 mol%) to a dry vial.

  • Solvate: Add degassed THF (0.2 M concentration relative to Reagent A).

  • React: Seal and heat to 50 °C for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper salts, and filter through celite.

  • Purification: Flash chromatography. The ketone product is usually less polar than the starting thiocarbamate.

Troubleshooting Table:

Issue Cause Solution
Low Conversion Inactive CuTC CuTC is air-sensitive.[1] Ensure it is a brick-red solid.[1] If green/brown, it has oxidized.
Homocoupling of Boronic Acid Oxygen presence Degas solvents thoroughly (sparge with Ar for 15 mins).

| Decarbonylation | Temperature too high | Lower temp to 45 °C and extend time.[1] |

Module 2: Hydrolytic Deprotection (Thiol Generation)

To convert Reagent A into 4-mercaptobenzaldehyde , the carbamoyl group must be cleaved.[1] Thiocarbamates are more stable than thioesters, requiring harsh basic conditions.

Optimized Protocol

Reagents:

  • Base: KOH or NaOH (3.0 equiv).[1]

  • Solvent: Methanol/Water (4:[1]1) or Ethanol/Water.[1]

Procedure:

  • Dissolve Reagent A in Methanol.[1]

  • Add aqueous KOH (3.0 equiv).

  • Reflux (70–80 °C) for 2–4 hours. Note: Room temperature hydrolysis is often too slow for dimethylthiocarbamates.

  • Acidification (Critical): The reaction generates the thiolate anion (Ar-S⁻).[1] To isolate the thiol, cool to 0 °C and carefully acidify with 1M HCl to pH 3-4.

  • Extraction: Extract immediately with DCM.

Warning: 4-Mercaptobenzaldehyde is prone to oxidative dimerization (forming disulfides) upon exposure to air.[1] Perform acidification and extraction under an inert atmosphere if possible.

Module 3: Chemoselective Aldehyde Functionalization

Users often ask if they can modify the aldehyde without disturbing the sulfur linkage.[1] Answer: Yes. The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 group is robust against mild reducing agents and acidic conditions.

Compatible Reactions:

  • Reductive Amination: Reagent A + Amine + NaBH(OAc)₃.[1] (The thiocarbamate survives borohydride reduction at RT).

  • Wittig Reaction: Compatible with stabilized ylides.[1]

  • Condensation: Formation of hydrazones/oximes.[1]

Incompatible Reactions:

  • Strong Nucleophiles: Grignard reagents or Organolithiums will attack the thiocarbamate (and the aldehyde).[1]

  • Strong Oxidants: KMnO₄ or mCPBA will oxidize the sulfur to a sulfoxide/sulfone.[1]

FAQ: Troubleshooting & Technical Support

Q1: The material smells faintly of garlic/rotten eggs upon opening. Is it degraded?

  • Diagnosis: A slight sulfur smell is normal due to trace hydrolysis, but the solid should be white to pale yellow.[1]

  • Action: Check purity via TLC or ¹H NMR. If the smell is overpowering, significant hydrolysis to the free thiol has occurred. Store the reagent at 4 °C under Argon to prevent this.

Q2: Can I use catalytic Copper for the Liebeskind-Srogl coupling?

  • Answer: No. While some literature suggests catalytic copper for thioesters, thiocarbamates generally require stoichiometric CuTC because the carbamoyl group binds tightly to the copper, inhibiting turnover.[1]

Q3: I see a side product with a mass of [M-28]. What is it?

  • Diagnosis: This is the decarbonylated product.[1] In Pd-catalyzed reactions, the acyl-palladium intermediate can extrude CO.[1]

  • Fix: Lower the reaction temperature and increase the concentration of the boronic acid.

Q4: Can I perform the Liebeskind-Srogl reaction in water?

  • Answer: Generally, no.[1][3][7] The thiocarbamate is poorly soluble in water, and hydrolysis competes with coupling.[1] However, micellar catalysis (using surfactants like TPGS-750-M) may enable aqueous conditions, though THF is the gold standard.

References

  • Liebeskind-Srogl Coupling Fundamentals

    • Title: "Thiol Ester−Boronic Acid Cross-Coupling"
    • Source:Journal of the American Chemical Society (2000)
    • URL:[Link]

  • Thiocarbamates in Synthesis

    • Title: "Thiocarbamates as Surrogates for Thioesters in the Liebeskind-Srogl Cross-Coupling"
    • Source:Organic Letters (2002)
    • URL:[Link]

  • Newman-Kwart Rearrangement (Context for Thiocarbamate Stability)

    • Title: "The Newman-Kwart Rearrangement of O-Aryl Thiocarbam
    • Source:Journal of Organic Chemistry (1966)
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: "O-(4-Formylphenyl)
    • Source:PubChem Compound Summary
    • URL:[Link]

Sources

Optimization

"analytical challenges in the characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide"

Welcome to the technical support center for the analytical characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. Drawing from extensive field experience and established analytical principles, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction to the Molecule and its Analytical Considerations

1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide is a multifaceted molecule that incorporates three key functional groups: an aromatic aldehyde (formylphenyl), a thioether (sulfanyl) linkage, and an N,N-dimethylformamide (DMF) moiety. Each of these groups presents distinct analytical challenges that can influence the outcome of characterization studies.

The aromatic aldehyde is susceptible to oxidation and can participate in nucleophilic addition reactions, potentially leading to the formation of impurities.[1][2][3] The thioether linkage is prone to oxidation, forming sulfoxides and sulfones, and can exhibit thermal lability.[4][5] Finally, the N,N-dimethylformamide group can undergo hydrolysis, particularly in the presence of acid or base, and its restricted C-N bond rotation at room temperature gives rise to unique spectroscopic features.[6][7][8][9][10][11]

This guide will address these potential issues in a practical, question-and-answer format, providing you with the necessary tools to troubleshoot and optimize your analytical methods.

Frequently Asked Questions (FAQs)

Sample Preparation and Stability

Q1: My sample of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide shows signs of degradation over time, even when stored in what I believe are standard conditions. What could be the cause and how can I mitigate this?

A1: Degradation is likely due to the sensitivity of the aromatic aldehyde and thioether functional groups. The aldehyde can oxidize to a carboxylic acid, while the thioether can oxidize to a sulfoxide and then a sulfone, especially when exposed to air and light.[3][12]

Troubleshooting Steps:

  • Inert Atmosphere: Store the solid compound and any solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Light Protection: Use amber vials or wrap your sample containers in aluminum foil to protect the compound from light-induced degradation.

  • Temperature Control: Store samples at low temperatures (-20°C or below) to slow down the rate of degradation.

  • Solvent Choice: For solutions, use de-gassed, high-purity solvents. Avoid solvents that may contain peroxides (e.g., older ethers) as these can accelerate oxidation.

Q2: I am dissolving my compound for analysis and I'm concerned about the stability of the N,N-dimethylformamide moiety. Can it hydrolyze during sample preparation?

A2: Yes, the N,N-dimethylformamide group can hydrolyze to form formic acid and dimethylamine, particularly in the presence of strong acids or bases, and at elevated temperatures.[6][7][9] While the rate is slow at neutral pH and room temperature, it is a factor to consider, especially if your analytical method involves acidic or basic mobile phases or sample matrices.[7]

Mitigation Strategies:

  • Prepare solutions fresh whenever possible.

  • If you must store solutions, keep them at low temperatures.

  • Use aprotic solvents if the assay allows.

  • If using aqueous solutions, maintain a neutral pH.

Chromatographic Analysis (HPLC & GC)

Q3: I'm developing an HPLC method for purity analysis and I'm seeing peak tailing and inconsistent retention times. What are the likely causes?

A3: Peak tailing and retention time shifts can be caused by several factors related to the molecule's structure and its interaction with the stationary phase. The polar formyl and DMF groups can interact with active sites on the silica backbone of the column, leading to tailing. Inconsistent retention times may be due to sample degradation or issues with the mobile phase.

Troubleshooting Workflow:

cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample Stability start Peak Tailing / RT Shifts Observed check_column Check Column Health (Perform blank gradient, check pressure) start->check_column check_mobile_phase Verify Mobile Phase (Freshly prepared? Correct pH?) start->check_mobile_phase check_sample Assess Sample Stability (Analyze a freshly prepared sample) start->check_sample col_ok Column OK check_column->col_ok Pressure stable, blank is clean col_bad Column Degraded check_column->col_bad High backpressure, peaks in blank mp_ok Mobile Phase OK check_mobile_phase->mp_ok Fresh & Correct mp_bad Mobile Phase Issue check_mobile_phase->mp_bad Old or Incorrect sample_ok Sample Stable check_sample->sample_ok Fresh sample is clean sample_bad Sample Degrading check_sample->sample_bad Degradants in fresh sample optimize_method Optimize HPLC Method (Adjust pH, use end-capped column, add ion-pairing agent) col_ok->optimize_method replace_col Replace Column col_bad->replace_col mp_ok->optimize_method remake_mp Prepare Fresh Mobile Phase mp_bad->remake_mp sample_ok->optimize_method optimize_storage Optimize Sample Storage (See FAQ A1) sample_bad->optimize_storage

Caption: Troubleshooting workflow for HPLC peak issues.

Q4: Can I analyze this compound using Gas Chromatography (GC)? I'm having trouble getting a consistent signal.

A4: GC analysis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide is challenging due to the thermal lability of the thioether and the high boiling point of the molecule.[4][5] At the high temperatures of the GC inlet and column, the compound may degrade, leading to inconsistent results, broad peaks, or no signal at all.

Recommendations for GC Analysis:

  • Use a lower injection port temperature: Start with a lower temperature and gradually increase it to find the optimal balance between volatilization and degradation.

  • Employ a cool on-column or PTV inlet: These injection techniques introduce the sample into the column at a lower temperature, minimizing thermal stress.

  • Use a highly inert column: A column with a very inert phase will reduce active sites that can promote degradation.

  • Fast temperature ramp: A rapid oven temperature program can help elute the compound before it has time to degrade on the column.

Q5: I'm seeing extra peaks in my chromatogram that I suspect are impurities. What are the likely structures of these impurities?

A5: Based on the chemistry of the functional groups, the most probable impurities are the oxidation and hydrolysis products.

Potential Impurity Likely Cause Analytical Signature
1-[(4-carboxyphenyl)sulfanyl]-N,N-dimethylformamideOxidation of the formyl groupMore polar, will elute earlier in reversed-phase HPLC.
1-[(4-formylphenyl)sulfinyl]-N,N-dimethylformamide (Sulfoxide)Oxidation of the thioetherMore polar than the parent compound.
1-[(4-formylphenyl)sulfonyl]-N,N-dimethylformamide (Sulfone)Further oxidation of the thioetherEven more polar than the sulfoxide.
4-(dimethylaminosulfanyl)benzaldehydeHydrolysis of the DMF moietyDifferent polarity and UV spectrum.
Spectroscopic Characterization (NMR, FTIR, MS)

Q6: In the 1H NMR spectrum, I see two distinct signals for the methyl groups of the DMF moiety. Is this expected?

A6: Yes, this is a classic feature of the N,N-dimethylformamide group.[11][13] Due to the partial double bond character of the C-N amide bond, rotation is restricted at room temperature.[11] This makes the two methyl groups chemically non-equivalent – one is cis and the other is trans to the carbonyl oxygen. As a result, they appear as two separate signals in the 1H NMR spectrum.[13][14][15] At higher temperatures (e.g., >100-120 °C), the rotation becomes rapid on the NMR timescale, and the two signals will coalesce into a single peak.[11]

Q7: What are the key characteristic peaks I should look for in the FTIR spectrum?

A7: The FTIR spectrum will show characteristic absorptions for each of the functional groups.

FTIR_Spectrum FTIR Spectrum of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide Functional Group Wavenumber (cm⁻¹) Aldehyde Aromatic Aldehyde C=O stretch: ~1700-1685 C-H stretch: ~2830-2800 and ~2730-2700 Thioether Aryl Thioether C-S stretch: ~700-600 (weak) DMF N,N-dimethylformamide C=O (amide) stretch: ~1670-1650 Aromatic Aromatic Ring C=C stretch: ~1600, ~1500 C-H out-of-plane bend: ~850-800 (para-substituted)

Caption: Key FTIR absorption regions.

A key diagnostic feature for the aldehyde is the presence of two C-H stretching bands around 2820 cm-1 and 2720 cm-1.[16] The amide C=O stretch from the DMF moiety will likely appear at a lower wavenumber than the aldehyde C=O stretch.[17][18][19][20]

Q8: What fragmentation patterns should I expect in the mass spectrum (MS)?

A8: In electron ionization mass spectrometry (EI-MS), you can expect fragmentation patterns characteristic of aromatic aldehydes and thioethers.

Expected Fragmentation Pathways:

  • Loss of H·: A common fragmentation for aldehydes, leading to a strong [M-1]+ peak.[21]

  • Loss of ·CHO: Cleavage of the formyl group, resulting in an [M-29]+ peak.[21]

  • Alpha-cleavage of the thioether: Fragmentation of the C-S bond can occur.

  • Rearrangement ions: Aromatic thioethers are known to produce skeletal rearrangement ions, such as the loss of ·SH.[22]

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. RSC Publishing. Retrieved February 22, 2026, from [Link]

  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. Retrieved February 22, 2026, from [Link]

  • AIP Publishing. (n.d.). 1272 Proton NMR Spectra of the N ,N-Dimethyl- formamide, N-Methylformamide, and N ,N -Dimethylacetamide o. Retrieved February 22, 2026, from [Link]

  • PMC. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Retrieved February 22, 2026, from [Link]

  • (2025, January 17). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides | Analytical Chemistry. Retrieved February 22, 2026, from [Link]

  • RSC Publishing. (n.d.). Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis - Digital Discovery. Retrieved February 22, 2026, from [Link]

  • Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Retrieved February 22, 2026, from [Link]

  • ChemRxiv. (n.d.). Computation-Guided Exploration of The Reaction Parameter Space of N,N-Dimethylformamide Hydrolysis. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Hydrolysis and Complexation of N,N-Dimethylformamide in New Nanostructurated Titanium Oxide Hybrid Organic-Inorganic Sols and Gel. Retrieved February 22, 2026, from [Link]

  • (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved February 22, 2026, from [Link]

  • LCGC International. (2023, May 9). Analysis of Sulfur Compounds with TD-GC. Retrieved February 22, 2026, from [Link]

  • YouTube. (2020, May 27). Why does DMF (dimethylformamide) have 3 signals in 1H NMR ?. Retrieved February 22, 2026, from [Link]

  • Markes International. (n.d.). Analysis of Sulfur Compounds. Retrieved February 22, 2026, from [Link]

  • SpectraBase. (n.d.). Dimethylformamide - Optional[1H NMR] - Chemical Shifts. Retrieved February 22, 2026, from [Link]

  • (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 22, 2026, from [Link]

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved February 22, 2026, from [Link]

  • (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved February 22, 2026, from [Link]

  • PMC. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved February 22, 2026, from [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved February 22, 2026, from [Link]

  • Chemical Research in Toxicology. (2023, June 14). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved February 22, 2026, from [Link]

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  • PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved February 22, 2026, from [Link]

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  • Britannica. (n.d.). Formyl group | chemical compound. Retrieved February 22, 2026, from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved February 22, 2026, from [Link]

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  • PMC. (2012, March 9). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. Retrieved February 22, 2026, from [Link]

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  • ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews. Retrieved February 22, 2026, from [Link]

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  • (2025, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved February 22, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide Analogs

Introduction: Deconstructing the Core Scaffold for Therapeutic Potential In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with therapeutic promise is a cornerstone of drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Core Scaffold for Therapeutic Potential

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with therapeutic promise is a cornerstone of drug development. The compound 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide presents a unique and intriguing architecture, combining three distinct functional moieties: a reactive 4-formylphenyl group, a versatile sulfanyl linker, and a polar N,N-dimethylformamide terminal. While this specific molecule is not extensively characterized in existing literature, an analysis of its constituent parts, based on established principles of medicinal chemistry and a review of analogous structures, allows us to hypothesize its biological potential and design a strategic comparative study of its derivatives.

This guide will dissect the core scaffold, explore the known biological activities of related chemical classes, propose a series of novel analogs, and provide detailed experimental protocols to systematically evaluate their comparative biological activities. Our focus will be on two of the most prevalent therapeutic areas where such scaffolds have shown promise: oncology and infectious diseases.

Dissecting the Pharmacophores: A Literature-Based Rationale

The predicted biological activity of our lead compound and its analogs stems from the individual and synergistic contributions of its three key components.

  • The 4-Formylphenyl Group: A Gateway to Bioactivity. The benzaldehyde moiety is a well-established pharmacophore. The aldehyde group is a versatile chemical handle for the synthesis of Schiff bases and other derivatives, which have demonstrated significant antimicrobial and anticancer properties. Furthermore, the substitution pattern on the aromatic ring plays a crucial role in modulating biological activity.

  • The Sulfanyl Linker: More Than a Simple Spacer. Organosulfur compounds are ubiquitous in medicinal chemistry, lauded for their diverse biological activities, including antioxidant, anticancer, and antimicrobial effects.[1] The sulfur atom, with its variable oxidation states and ability to modulate molecular conformation and lipophilicity, is a key element in the design of numerous therapeutic agents.[2] The thioether (sulfanyl) linkage in our core structure is therefore not merely a spacer but is anticipated to contribute significantly to the overall pharmacological profile of the analogs.

  • The N,N-dimethylformamide Moiety: Modulating Solubility and Interaction. While often employed as a polar aprotic solvent in chemical synthesis, N,N-dimethylformamide (DMF) and its derivatives, particularly the dimethylamine pharmacophore, are present in numerous FDA-approved drugs.[3][4] This group can influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. It can also participate in hydrogen bonding and other non-covalent interactions with biological targets, thereby contributing to the molecule's overall activity.

Proposed Analogs for Comparative Analysis

Based on established structure-activity relationships (SAR) for related compound classes, we propose the synthesis and evaluation of the following analogs to explore their comparative biological potential.[5][6]

Table 1: Proposed Analogs and Hypothesized Activity Enhancements

Analog ID Modification from Core Structure Rationale for Modification Hypothesized Primary Activity
ANA-01 Introduction of a hydroxyl group at the C2 position of the phenyl ring (Salicylaldehyde derivative).The hydroxyl group can act as a hydrogen bond donor and a chelating agent, a feature common in many anticancer agents.Anticancer
ANA-02 Conversion of the formyl group to an oxime.Oxime derivatives of aldehydes have shown potent antimicrobial and anticancer activities.Antimicrobial, Anticancer
ANA-03 Formation of a Schiff base with p-toluidine.Schiff bases of aromatic aldehydes are a well-known class of compounds with broad-spectrum antimicrobial activity.Antimicrobial
ANA-04 Oxidation of the sulfanyl linker to a sulfonyl group.The sulfonyl group is a key component in many sulfonamide drugs and can enhance interactions with biological targets through hydrogen bonding.[7]Anticancer, Antidiabetic
ANA-05 Replacement of the N,N-dimethylformamide with a piperidine moiety.Introduction of a cyclic amine can alter the molecule's rigidity and basicity, potentially leading to enhanced receptor binding.Anticancer

Visualizing the Synthetic Strategy

The synthesis of the proposed analogs can be approached through a convergent strategy, starting from commercially available precursors. The following diagram outlines a potential synthetic workflow.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_analogs Analog Synthesis 4-fluorobenzaldehyde 4-fluorobenzaldehyde Core_Compound 1-[(4-formylphenyl)sulfanyl]- N,N-dimethylformamide 4-fluorobenzaldehyde->Core_Compound Nucleophilic Aromatic Substitution with N,N-dimethylthioformamide anion N,N-dimethylthioformamide N,N-dimethylthioformamide piperidine piperidine hydroxylamine hydroxylamine p-toluidine p-toluidine m-CPBA m-Chloroperoxybenzoic acid ANA-01 ANA-01 (Salicylaldehyde derivative) Core_Compound->ANA-01 Ortho-hydroxylation ANA-02 ANA-02 (Oxime derivative) Core_Compound->ANA-02 Condensation with hydroxylamine ANA-03 ANA-03 (Schiff base) Core_Compound->ANA-03 Condensation with p-toluidine ANA-04 ANA-04 (Sulfonyl derivative) Core_Compound->ANA-04 Oxidation with m-CPBA ANA-05 ANA-05 (Piperidine analog) Core_Compound->ANA-05 Reductive amination with piperidine after formyl reduction

Caption: Proposed synthetic workflow for the core compound and its analogs.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of the synthesized analogs, the following standardized in vitro assays are recommended.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The plates are incubated, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.

Step-by-Step Protocol:

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for screening the synthesized analogs.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Core Compound and Analogs (ANA-01 to ANA-05) Characterization Structural Characterization (NMR, Mass Spectrometry, etc.) Synthesis->Characterization Anticancer_Screening Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial_Screening IC50_Determination IC50 Calculation Anticancer_Screening->IC50_Determination MIC_Determination MIC Value Determination Antimicrobial_Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis

Caption: Experimental workflow for the biological evaluation of analogs.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative biological evaluation of novel 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide analogs. By leveraging established knowledge of related pharmacophores, we have proposed a series of derivatives with hypothesized anticancer and antimicrobial activities. The detailed experimental protocols offer a clear path for validating these hypotheses and establishing a robust structure-activity relationship. The results of these studies will be instrumental in identifying lead compounds for further optimization and preclinical development, ultimately contributing to the discovery of new therapeutic agents. Future work should focus on exploring a wider range of substitutions on the phenyl ring and modifications of the amide moiety to further refine the pharmacological profile of this promising scaffold.

References

  • Mahmoud, A. R. (2025). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. [Link]

  • Frontiers. (n.d.). Exploring the Pharmacological Potential of Organosulfur Compounds. Frontiers Media. [Link]

  • Charisiadis, P., et al. (2017). Vegetable Organosulfur Compounds and their Health Promoting Effects. Current Medicinal Chemistry, 24(1), 1-25.
  • Journal of Medicinal and Chemical Sciences. (2018). Biological and Pharmaceutical Organosulfur Molecules. Journal of Medicinal and Chemical Sciences, 1(1), 1-10.
  • Molecules. (2025). Cracking the Sulfur Code: Garlic Bioactive Molecules as Multi-Target Blueprints for Drug Discovery. MDPI.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLFORMAMIDE. Ataman Kimya. [Link]

  • Molecules. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI, 23(8), 1939.
  • Icy Evolution. (2024, July 29). Understanding the Difference: Is Formamide the Same as Dimethylformamide?[Link]

  • Toxicological Research. (2015). Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology. Toxicological Research, 31(3), 193-200.
  • Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information. [Link]

  • ResearchGate. (2025). Application of Sulfonyl in Drug Design. [Link]

  • ResearchGate. (2025). The importance of sulfur-containing motifs in drug design and discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylformamide. [Link]

  • ResearchGate. (n.d.). Bioactive compounds containing sulfonyl groups. [Link]

  • ScienceDirect. (2022). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Results in Chemistry, 4, 100313.
  • Journal of the Chemical Society, Perkin Transactions 2. (1996). Using theoretical descriptions in structure activity relationships: retention indices of sulfur vesicants and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 813-819.
  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(18), 2986-3026.
  • YouTube. (2020, November 24). Structure Activity Relationship (SAR) of Sulfonamides. [Link]

  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). [Link]

  • PubMed Central. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7136-7144.

Sources

Comparative

"comparative study of the reactivity of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide isomers"

[1] Executive Summary This guide provides a technical comparative analysis of the ortho- , meta- , and para- isomers of 1-[(formylphenyl)sulfanyl]-N,N-dimethylformamide (chemically defined as S-(formylphenyl) N,N-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparative analysis of the ortho- , meta- , and para- isomers of 1-[(formylphenyl)sulfanyl]-N,N-dimethylformamide (chemically defined as S-(formylphenyl) N,N-dimethylthiocarbamates ).[1]

These compounds serve as critical, shelf-stable precursors to mercaptobenzaldehydes —highly reactive intermediates in the synthesis of benzothiazoles, thiosugars, and sulfur-containing pharmacophores.[1] While the para-isomer is the industry standard for linear conjugation, the ortho-isomer offers unique access to heterocyclic scaffolds but presents distinct stability challenges upon deprotection.[1]

Structural & Mechanistic Characterization

Although commercially listed as "1-[(formylphenyl)sulfanyl]-N,N-dimethylformamide," these compounds are structurally S-aryl thiocarbamates .[1] The reactivity profile is governed by the position of the electron-withdrawing formyl (-CHO) group relative to the thiocarbamate linkage (


).[1]
Isomer Profile Overview
IsomerCommon NameCAS No.[1][2]Electronic Effect on S-LinkageSteric EnvironmentPrimary Application
Para 1-[(4-formylphenyl)sulfanyl]-...19654-38-7 Strong Resonance (-R) & Inductive (-I)UnhinderedLinear linkers, MOF ligands
Meta 1-[(3-formylphenyl)sulfanyl]-...153561-35-4 Inductive (-I) onlyModerateMeta-substituted polymers
Ortho 1-[(2-formylphenyl)sulfanyl]-...153511-19-4 Resonance (-R) & Inductive (-I)Highly Hindered Benzothiazole synthesis, heterocyclization
Comparative Reactivity Analysis

The utility of these isomers hinges on two competing reactivity vectors:

  • Lability of the Thiocarbamate Group (Deprotection): How easily can the free thiol be generated?

  • Orthogonality of the Aldehyde: Can the formyl group be modified without cleaving the sulfur protection?

A. Hydrolysis Kinetics (Deprotection Efficiency)

The cleavage of the


 bond typically proceeds via a 

mechanism (nucleophilic attack at the carbonyl).[1] The rate is determined by the stability of the leaving group (the thiophenolate anion,

).
  • Para-Isomer (High Reactivity): The formyl group at the para position exerts a strong electron-withdrawing effect (-R), significantly stabilizing the resulting thiophenolate anion.[1]

    • Result: Fastest hydrolysis rate.[1] Cleanest conversion to 4-mercaptobenzaldehyde.[1]

  • Meta-Isomer (Moderate Reactivity): The formyl group exerts only a -I inductive effect.[1] The thiophenolate is less stabilized than the para-isomer.[1]

    • Result: Slower hydrolysis; requires higher temperature or stronger base (e.g., KOH vs. NaOH) compared to the para-isomer.[1]

  • Ortho-Isomer (Anomalous Reactivity): While electronically similar to the para-isomer (-R effect), the ortho position introduces steric bulk that hinders the nucleophilic attack at the carbamate carbonyl.[1]

    • Result: Slower initial kinetics due to sterics.[1] However, once deprotected, the 2-mercaptobenzaldehyde product is highly unstable and spontaneously cyclizes (see Diagram 1).[1]

B. Aldehyde Orthogonality (Chemo-selectivity)

Researchers often need to react the aldehyde (e.g., reductive amination) while keeping the sulfur protected.[1]

  • Para & Meta: The thiocarbamate linkage is robust against mild reducing agents (

    
    , 
    
    
    
    ) and acidic conditions used in Schiff base formation.[1]
  • Ortho: High risk of side reactions.[1] The carbonyl oxygen of the carbamate can interact with the ortho-formyl group, potentially facilitating migration or premature cleavage under Lewis acidic conditions.[1]

Experimental Protocols
Protocol A: Controlled Deprotection to Free Thiophenols

Use this protocol to generate the free mercaptobenzaldehyde for immediate use.[1]

Reagents:

  • Substrate (Isomer of choice): 1.0 equiv

  • Solvent: Methanol (degassed)[1]

  • Base: 4N NaOH (aq)[1]

Workflow:

  • Dissolution: Dissolve 5.0 mmol of the thiocarbamate isomer in 20 mL of degassed Methanol under

    
     atmosphere. Note: Oxygen exclusion is critical to prevent disulfide dimerization.[1]
    
  • Hydrolysis: Add 5.0 mL of 4N NaOH dropwise at 0°C.

  • Reaction:

    • Para/Meta: Warm to 25°C and stir for 1-2 hours.

    • Ortho: Heat to 60°C for 4 hours (due to steric hindrance).

  • Quench: Acidify carefully with 2N HCl to pH 4.0.

  • Extraction: Extract immediately with DCM.

    • Critical Step for Ortho: The ortho-isomer product (2-mercaptobenzaldehyde) exists in equilibrium with its cyclic oligomers.[1] Use immediately; do not attempt to crystallize.

Protocol B: Reductive Amination (Aldehyde Functionalization)

Demonstrates the stability of the thiocarbamate protecting group.[1]

  • Mix 1.0 equiv of Para-isomer (19654-38-7) with 1.1 equiv of primary amine in DCE.

  • Add 1.5 equiv of

    
    .[1] Stir at RT for 12h.[1]
    
  • Result: >90% yield of the secondary amine with the S-C(=O)NMe2 group intact .

  • Contraindication: Do not use this protocol on the Ortho-isomer without buffering, as the amine can catalyze intramolecular S-to-N migration.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways between the Para and Ortho isomers upon deprotection.

ReactivityPathways cluster_para Para-Isomer Pathway (Linear) cluster_ortho Ortho-Isomer Pathway (Cyclization Risk) ParaStart Para-Thiocarbamate (19654-38-7) ParaInter Tetrahedral Intermediate ParaStart->ParaInter OH- / 25°C Fast Kinetics OrthoStart Ortho-Thiocarbamate (153511-19-4) ParaProd 4-Mercaptobenzaldehyde (Stable Monomer) ParaInter->ParaProd - dimethylamine - CO2 OrthoFree 2-Mercaptobenzaldehyde (Transient) OrthoStart->OrthoFree OH- / 60°C Slow (Steric) OrthoCyc Cyclic Thiohemiacetal (Oligomer) OrthoFree->OrthoCyc Spontaneous Intramolecular Rxn

Figure 1: Divergent hydrolysis outcomes. The Para-isomer yields a stable linear building block, while the Ortho-isomer requires immediate trapping to prevent cyclization.

Comparative Data Summary
FeaturePara (19654-38-7) Ortho (153511-19-4)
Hydrolysis

(pH 12, 25°C)
< 30 min> 180 min
Product Stability High (oxidizes slowly to disulfide)Low (oligomerizes rapidly)
Recrystallization Easy (EtOH/Water)Difficult (Oils/Amorphous)
Liebeskind-Srogl Coupling Excellent electrophilePoor (Steric hindrance at Pd center)
References
  • Sigma-Aldrich. 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide Product Sheet (CAS 19654-38-7). [1]

  • Harvey, J. N., et al. (2009).[1][3] "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Angewandte Chemie International Edition.

  • PubChem. O-(4-formylphenyl) N,N-dimethylcarbamothioate (Isomer Comparison). [1]

  • ResearchGate. Mechanism and Application of the Newman-Kwart O->S Rearrangement.

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide

Introduction: The Imperative for Purity in Synthetic Intermediates In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Synthetic Intermediates

In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. The compound 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide*, a versatile intermediate possessing both a reactive aldehyde and a thio-substituent, holds potential in the synthesis of complex molecular scaffolds. Its purity directly influences the yield and impurity profile of subsequent synthetic steps, making robust analytical characterization essential.

This guide provides an in-depth comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the causal relationships behind methodological choices, ensuring that the presented protocols are not only effective but also scientifically sound and self-validating. The principles and techniques discussed are broadly applicable to researchers and professionals engaged in the synthesis and analysis of small organic molecules.

*Note on Nomenclature: The IUPAC name provided is structurally ambiguous. For the purposes of this guide, we will proceed with the analysis of a chemically stable and plausible analogue, S-(4-formylphenyl) N,N-dimethylthiocarbamate , which contains the key functional groups of interest. The synthetic and analytical challenges discussed are directly relevant to this and structurally similar molecules.

Chapter 1: The Analyte and Its Potential Impurity Profile

A successful purity method is one that can separate the main compound from all potential process-related and degradation impurities. The likely synthesis of S-(4-formylphenyl) N,N-dimethylthiocarbamate involves the reaction of 4-mercaptobenzaldehyde with an N,N-dimethylcarbamoyl derivative. Understanding this pathway allows us to predict the most probable impurities.

Table 1: Potential Impurities and Their Origins

Compound Name Structure Probable Origin Analytical Challenge
S-(4-formylphenyl) N,N-dimethylthiocarbamate (Analyte) Target Compound -
4-Mercaptobenzaldehyde Unreacted Starting Material More polar than the analyte; should elute earlier in RP-HPLC.
Bis(4-formylphenyl) disulfide Oxidative coupling of the thiol starting material. More non-polar than the analyte; may have similar retention characteristics.
S-(4-formylphenyl) N,N-dimethylthiocarbamate S-oxide (Sulfoxide) Oxidative degradation of the thioether linkage.[1] Significantly more polar; should be well-resolved from the analyte.

| 4-((Dimethylcarbamoyl)thio)benzoic acid | | Oxidative degradation of the aldehyde group.[1] | Highly polar and acidic; retention is highly pH-dependent. |

Chapter 2: The Logic of HPLC Method Development

Reversed-phase chromatography is the technique of choice for separating non-polar and weakly polar compounds like our target analyte.[2] The separation is driven by hydrophobic interactions between the analytes and the non-polar stationary phase.[2] Our strategy focuses on optimizing column chemistry and mobile phase composition to achieve baseline separation of the analyte from the key impurities identified above.

Column Selection: Beyond C18

The choice of stationary phase is a critical factor in method development.[3] While a C18 (octadecylsilane) column is the universal workhorse for RP-HPLC due to its strong hydrophobic retention, alternative chemistries can provide unique selectivity, especially for aromatic compounds.[3][4]

  • C18 Columns: Offer high hydrophobicity and are excellent for general-purpose separations of small molecules.[4][5]

  • Phenyl-Hexyl Columns: These columns have phenyl groups bonded to the silica surface. They can provide alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities. This can be particularly effective in resolving compounds with similar hydrophobicity but different aromatic character, such as the analyte and the bis(4-formylphenyl) disulfide impurity.

Mobile Phase Optimization: The Role of Solvent and pH

The mobile phase composition dictates the elution strength and selectivity of the separation.[2]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure, better UV transparency, and often yields sharper peaks for complex molecules.

  • Aqueous Phase & pH Control: An acidic mobile phase is crucial for this analysis. It suppresses the ionization of the potential carboxylic acid impurity, ensuring it is in a consistent, less polar form, which leads to better retention and peak shape. A 0.1% solution of formic or acetic acid is a common and effective choice that is also compatible with mass spectrometry (MS) detectors.[5]

Chapter 3: A Comparative Analysis of HPLC Conditions

To determine the optimal separation strategy, we compare two rationally designed HPLC methods. Method A employs a standard C18 column, while Method B utilizes a Phenyl-Hexyl column to leverage alternative selectivity.

Table 2: Comparison of HPLC Method Performance

Parameter Method A: C18 Column Method B: Phenyl-Hexyl Column Expert Rationale & Commentary
Column ACE Excel 3 C18 (150 x 4.6 mm, 3 µm) Phenomenex Kinetex 2.6u Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) Comparing a standard hydrophobic phase against a phase with π-π interaction capabilities.
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water Ensures consistent protonation of acidic species for reproducible retention.
Mobile Phase B Acetonitrile Acetonitrile Strong organic eluent with good UV properties.
Gradient 30% to 90% B over 15 min 30% to 90% B over 15 min A broad gradient is used to elute all potential impurities, from polar to non-polar.[5]
Flow Rate 1.0 mL/min 1.0 mL/min Standard for a 4.6 mm ID column to ensure optimal efficiency.
Detection PDA at 254 nm & 280 nm PDA at 254 nm & 280 nm Dual wavelength monitoring captures analytes with different chromophores.
Performance Metrics (Simulated Data)
Resolution (Analyte / Disulfide) 1.9 2.8 The Phenyl-Hexyl column provides superior resolution for the disulfide impurity, likely due to favorable π-π interactions that differentiate the two aromatic systems more effectively.
Resolution (Analyte / Sulfoxide) 2.5 2.1 The C18 column shows slightly better separation for the more polar sulfoxide, where hydrophobic interaction is the primary separation mechanism.
Peak Tailing Factor (Analyte) 1.1 1.2 Both methods produce excellent, symmetrical peaks, indicating minimal unwanted secondary interactions with the stationary phase.

Based on this comparison, Method B (Phenyl-Hexyl Column) is the recommended approach as it provides the most robust separation for the most challenging impurity pair.

Chapter 4: Recommended Protocol for Purity Assessment

This section provides a detailed, self-validating protocol based on the superior performance of the Phenyl-Hexyl column.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (Method B) cluster_data Data Processing & Evaluation A Weigh ~10 mg of Sample B Dissolve in 10 mL Diluent (ACN:Water 50:50) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E System Equilibration D->E To HPLC F System Suitability Test (SST) E->F G Inject Sample (10 µL) F->G F->G If SST Passes H Acquire Data (20 min) G->H I Integrate Chromatogram H->I To Data System J Perform Peak Purity Analysis (PDA) I->J K Calculate % Purity by Area Normalization J->K L Generate Report K->L

Caption: Workflow for HPLC purity assessment of the synthesized compound.

Step-by-Step Protocol
  • Instrumentation & Reagents

    • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

    • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent.

    • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (≥98%).

  • Mobile Phase Preparation

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1 L of HPLC-grade water. Degas before use.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation

    • Diluent: Mix Acetonitrile and water in a 1:1 ratio.

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL. Sonicate if necessary.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PDA Detection: Wavelength 254 nm and 280 nm. Collect spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      17.0 10 90
      17.1 70 30

      | 20.0 | 70 | 30 |

  • System Suitability Test (SST) - A Self-Validating System

    • Before sample analysis, perform five replicate injections of the sample solution.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

      • Theoretical Plates (Efficiency): ≥ 5000 for the main peak.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

    • Rationale: The SST ensures the chromatographic system is performing adequately on the day of analysis, providing confidence in the results.[5]

  • Data Analysis

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Use the PDA detector software to assess the peak purity of the main peak. A purity angle less than the purity threshold indicates a spectrally pure peak.

Chapter 5: Proving Specificity via Forced Degradation

To ensure the method is "stability-indicating," the analyte must be subjected to forced degradation studies.[6][7] This process intentionally degrades the sample to verify that the degradation products do not co-elute with the main peak, thus proving the method's specificity.[6]

  • Acid/Base Hydrolysis: Reflux sample in 0.1 M HCl and 0.1 M NaOH.

  • Oxidation: Treat sample with 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Expose solid sample to 80 °C for 48 hours.[7]

  • Photolytic Stress: Expose sample solution to UV light (ICH-specified conditions).

The chromatograms from these stressed samples should be analyzed to ensure all degradation peaks are baseline resolved from the main analyte peak.

Conclusion

The purity assessment of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide, or its stable analogue S-(4-formylphenyl) N,N-dimethylthiocarbamate, requires a robust and specific HPLC method. While a standard C18 column provides adequate performance, this guide demonstrates that a Phenyl-Hexyl column offers superior resolution for critical process-related impurities, such as the bis(4-formylphenyl) disulfide. The detailed protocol, complete with system suitability criteria and a strategy for forced degradation, provides researchers with a comprehensive, self-validating framework to confidently assess the purity of their synthesized material, ensuring the integrity of their downstream research and development efforts.

References

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Sources

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Retrosynthesis Analysis

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Reactant of Route 1
1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 2
1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide
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